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3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride Documentation Hub

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  • Product: 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride
  • CAS: 1051368-43-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride

This technical guide details the chemical structure, synthesis, properties, and applications of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride , a secondary amine building block used in medicinal chemistry.[1] [1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, properties, and applications of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride , a secondary amine building block used in medicinal chemistry.[1]

[1]

Executive Summary

3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride (CAS: 721453-52-7) is a functionalized secondary amine intermediate.[1] It features a para-bromobenzyl moiety linked to a propanol chain via a secondary amine.[1] This structural motif serves as a versatile scaffold in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels, where the benzylamino group often acts as a pharmacophore or a linker.

Chemical Identity & Structural Analysis

The compound consists of a 3-carbon aliphatic alcohol chain attached to a secondary nitrogen, which is further substituted with a para-bromobenzyl group.[1] The hydrochloride salt form improves stability and water solubility, making it easier to handle in aqueous reaction media compared to the free base.

Table 1: Chemical Identification Data
PropertyDetail
IUPAC Name 3-[(4-Bromophenyl)methylamino]propan-1-ol hydrochloride
Common Name 3-[(4-Bromobenzyl)amino]-1-propanol HCl
CAS Number 721453-52-7 (HCl salt)
Molecular Formula C₁₀H₁₅BrClNO (HCl salt); C₁₀H₁₄BrNO (Free base)
Molecular Weight 280.59 g/mol (HCl salt); 244.13 g/mol (Free base)
SMILES C1=CC(=CC=C1CNCCCO)Br.Cl
InChI Key GIYMFORZQSXEQM-UHFFFAOYSA-N (Free base)
Structural Class Secondary Amine; Aryl Halide; Primary Alcohol
Structural Features[1][2][3][4][5][6][7][8][9]
  • Secondary Amine: The central nitrogen atom is basic (pKa ~9–10), serving as a nucleophile in further functionalization or a proton acceptor in physiological conditions.

  • Aryl Bromide: The bromine atom at the para position is a high-value handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing for the expansion of the aromatic system.[1]

  • Primary Alcohol: Provides a site for oxidation (to aldehyde/acid), esterification, or conversion to a leaving group (mesylate/tosylate) for cyclization.[1]

Synthesis & Manufacturing

The most robust and scalable synthetic route for this compound is Reductive Amination . This method avoids the over-alkylation byproducts often seen when using alkyl halides (e.g., 4-bromobenzyl bromide) with primary amines.[1]

Validated Synthetic Protocol (Reductive Amination)

Reagents:

  • Precursor A: 4-Bromobenzaldehyde (CAS: 1122-91-4)[1]

  • Precursor B: 3-Amino-1-propanol (CAS: 156-87-6)[1][2]

  • Reducing Agent: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)[1]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-bromobenzaldehyde (1.0 equiv) in anhydrous MeOH. Add 3-amino-1-propanol (1.05 equiv) dropwise.[1] Stir at room temperature for 2–4 hours. The formation of the imine intermediate can be monitored by TLC or ¹H NMR (disappearance of aldehyde CHO signal at ~10 ppm).

  • Reduction: Cool the solution to 0°C. Cautiously add NaBH₄ (1.5 equiv) in small portions to control hydrogen evolution.

  • Quench & Workup: Once the imine is fully reduced (approx. 2 hours), quench the reaction with water or dilute HCl. Extract the free base into an organic solvent (e.g., Ethyl Acetate) at basic pH (>10).[1]

  • Salt Formation: Dissolve the crude free base in ethanol or diethyl ether. Add concentrated HCl or HCl in dioxane/ether dropwise.[1] The hydrochloride salt will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Ether to yield high-purity product.

Reaction Pathway Diagram[1]

Synthesispath Start1 4-Bromobenzaldehyde (Electrophile) Imine Imine Intermediate (Schiff Base) Start1->Imine Condensation (-H2O) Start2 3-Amino-1-propanol (Nucleophile) Start2->Imine Condensation (-H2O) ProductBase Secondary Amine (Free Base) Imine->ProductBase Reduction (NaBH4) FinalSalt Target HCl Salt (Solid) ProductBase->FinalSalt HCl/Ether (Salt Formation)

Caption: Synthesis of 3-[(4-Bromobenzyl)amino]-1-propanol HCl via reductive amination.

Physicochemical Properties[1][2][4][11][12][13]

The following properties define the compound's behavior in formulation and biological assays.

Table 2: Physical & Chemical Properties[1]
PropertyValue / DescriptionSource/Note
Appearance White to off-white crystalline solidStandard for amine HCl salts
Melting Point Predicted > 150 °CBased on structural analogs (e.g., Propranolol HCl)
Solubility Soluble in Water, Methanol, DMSOIonic salt character
pKa (Base) ~9.5 (Predicted)Typical for secondary alkyl-benzyl amines
LogP ~1.9 (Free base)Calculated (XLogP3)
H-Bond Donors 2 (NH, OH)
H-Bond Acceptors 2 (N, O)

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • Aromatic Protons: Two doublets integrating to 2H each in the region of δ 7.5–7.6 ppm (characteristic AA'BB' system of para-substituted benzene).[1]

  • Benzylic CH₂: A singlet (or broad singlet) at δ 4.0–4.1 ppm (shifted downfield due to nitrogen and aromatic ring).[1]

  • Amine NH: A broad singlet (exchangeable with D₂O) typically around δ 9.0–9.5 ppm for the HCl salt.[1]

  • Propyl Chain:

    • N-CH₂: Triplet at δ 2.9–3.0 ppm .[1]

    • O-CH₂: Triplet at δ 3.5 ppm .[1]

    • C-CH₂-C: Multiplet at δ 1.7–1.9 ppm .[1]

Mass Spectrometry (ESI-MS)
  • Positive Mode: Major peak at m/z 244.1 and 246.1 ([M+H]⁺).[1]

  • Isotope Pattern: A distinct 1:1 ratio of the M and M+2 peaks confirms the presence of a single Bromine atom.

Handling, Stability, and Safety

Stability[1][11]
  • Hygroscopic Nature: Hydrochloride salts of amino alcohols can be hygroscopic.[1] Store in a desiccator.

  • Chemical Stability: The aryl bromide is stable under standard conditions but sensitive to palladium catalysts or lithium reagents. The secondary amine is prone to oxidation if left in solution for extended periods.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle the powder in a fume hood to avoid inhalation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78448, 3-(Benzylamino)propanol. Retrieved from [Link][1]

  • SpectraBase. 3-[(4-Bromobenzyl)amino]-1-propanol 13C NMR Spectrum. Wiley Science Solutions.[1] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride

Foreword: The Thermodynamic Blueprint in Drug Discovery In the landscape of modern drug development, the journey from a promising lead compound to a clinically effective therapeutic is paved with rigorous scientific inve...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thermodynamic Blueprint in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a clinically effective therapeutic is paved with rigorous scientific investigation. A critical, yet often under-appreciated, aspect of this journey is the comprehensive characterization of a drug candidate's thermodynamic properties. These properties, which govern the energetic forces of molecular interactions, are not merely academic data points; they are the blueprint for a drug's behavior in biological systems.[[“]][2] A thorough understanding of a compound's thermodynamics provides invaluable insights into its binding affinity, selectivity, stability, and overall pharmacokinetic profile.[[“]][3] This guide presents a detailed exploration of the key thermodynamic properties of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride, a compound of interest in medicinal chemistry. By outlining both the theoretical importance and the practical experimental methodologies for determining these properties, we aim to equip researchers, scientists, and drug development professionals with the knowledge to unlock the full potential of this and similar molecules. The effective application of thermodynamic principles is essential for expediting the drug development process and designing therapeutics with optimal efficacy and safety profiles.[4]

Compound Profile: 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride

  • Chemical Name: 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride

  • CAS Number: 721453-52-7[5]

  • Molecular Formula: C₁₀H₁₅BrClNO[5]

  • Molecular Weight: 279.00 g/mol [5]

  • Chemical Structure:

    
    (A proper chemical structure diagram would be inserted here in a real document)
    

This compound belongs to the class of aminopropanol derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities. The presence of a bromobenzyl group, a secondary amine, and a primary alcohol functional group suggests a molecule with a complex interplay of intermolecular forces that will dictate its thermodynamic behavior.

Thermal Analysis: Unveiling Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) are fundamental to its stability, manufacturability, and bioavailability. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for characterizing these properties.

Theoretical Framework
  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal transitions such as melting point, enthalpy of fusion, and glass transition temperature. The melting point is a critical indicator of purity, while the enthalpy of fusion provides insight into the strength of the crystal lattice.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and to quantify the loss of volatiles such as water or residual solvents.

Experimental Protocol: DSC and TGA

A comprehensive thermal analysis of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride would involve the following steps:

Instrumentation: A calibrated Differential Scanning Calorimeter and a Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan. For TGA, a similar sample size is placed in a ceramic or platinum pan.

  • DSC Analysis:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

    • Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample.

    • Record the heat flow as a function of temperature.

  • TGA Analysis:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • Maintain a constant flow of an inert gas.

    • Record the mass loss as a function of temperature.

Data Presentation and Interpretation

The data obtained from DSC and TGA should be presented in a clear, tabular format.

ParameterDescriptionExpected Significance for 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride
Melting Point (Tₘ) The temperature at which the solid and liquid phases are in equilibrium.A sharp melting point indicates high purity.
Enthalpy of Fusion (ΔHբᵤₛ) The amount of energy required to melt the solid.A higher value suggests a more stable crystal lattice.
Decomposition Temperature (TᏧ) The temperature at which the compound begins to degrade.Indicates the upper limit of thermal stability for processing and storage.

Ionization and Lipophilicity: Keys to Pharmacokinetics

The ionization state and lipophilicity of a drug molecule are paramount in determining its absorption, distribution, metabolism, and excretion (ADME) profile. The acid dissociation constant (pKa) and the partition coefficient (logP) are the key thermodynamic parameters that quantify these properties.

Theoretical Framework
  • Acid Dissociation Constant (pKa): The pKa is a measure of the strength of an acid in solution. For a compound with a basic nitrogen, such as the secondary amine in 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride, the pKa of its conjugate acid indicates the pH at which 50% of the molecules are in their ionized (protonated) form. This is crucial as the ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more readily crosses biological membranes.

  • Partition Coefficient (logP): The logP is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher logP indicates greater lipid solubility.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and reliable method for determining the pKa of a compound.[6]

Instrumentation: A calibrated pH meter with a high-precision electrode, an automated titrator, and a constant temperature water bath.

Procedure:

  • Sample Preparation: Prepare a solution of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride of known concentration (e.g., 0.01 M) in a suitable solvent system. For compounds with low water solubility, co-solvents such as methanol or dimethyl sulfoxide (DMSO) may be used, with subsequent extrapolation to aqueous pKa.[6]

  • Titration:

    • Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa can be determined from the half-equivalence point of the titration curve.

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most straightforward technique for measuring logP.

Materials: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol), and a high-speed shaker.

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride in the aqueous phase.

  • Partitioning:

    • Mix equal volumes of the n-octanol and the aqueous stock solution in a flask.

    • Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.

    • Allow the two phases to separate completely.

  • Concentration Measurement:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the logP using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).

Data Presentation and Interpretation
ParameterDescriptionExpected Significance for 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride
pKa The pH at which the compound is 50% ionized.Will determine the charge state of the molecule at physiological pH, impacting solubility and membrane permeability.
logP The measure of lipophilicity.A balanced logP is often desired for good oral bioavailability – not too high to cause poor aqueous solubility, and not too low to hinder membrane permeation.

Solubility and Dissolution: The Gateway to Absorption

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, understanding the solubility and dissolution thermodynamics is of paramount importance.

Theoretical Framework

The solubility of a compound is governed by the Gibbs free energy of solution (ΔG_sol), which is composed of enthalpic (ΔH_sol) and entropic (ΔS_sol) contributions (ΔG_sol = ΔH_sol - TΔS_sol).[4] The enthalpy of solution represents the energy changes associated with breaking the solute-solute and solvent-solvent interactions and forming solute-solvent interactions. The entropy of solution is related to the change in disorder of the system upon dissolution.

Experimental Protocol: Thermodynamic Solubility Measurement

This protocol determines the equilibrium solubility of the compound at different temperatures to derive the thermodynamic parameters of dissolution.

Instrumentation: A temperature-controlled shaker, a suitable analytical instrument for concentration determination (e.g., HPLC), and a pH meter.

Procedure:

  • Sample Preparation: Add an excess amount of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride to a series of vials containing a specific solvent (e.g., water, simulated gastric fluid, simulated intestinal fluid).

  • Equilibration:

    • Place the vials in a shaker bath set to a specific temperature.

    • Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Analysis:

    • After equilibration, filter the solutions to remove the undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Repeat at Different Temperatures: Repeat the experiment at several different temperatures (e.g., 25°C, 37°C, 45°C).

Data Analysis and Presentation

The thermodynamic parameters of dissolution can be calculated from the temperature-dependent solubility data using the van't Hoff equation.

A plot of ln(solubility) versus 1/T will yield a straight line with a slope of -ΔH_sol/R and an intercept of ΔS_sol/R (where R is the gas constant).

Thermodynamic ParameterDescriptionSignificance for 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride
Gibbs Free Energy of Solution (ΔG_sol) The overall driving force for dissolution. A negative value indicates a spontaneous process.Determines the equilibrium solubility.
Enthalpy of Solution (ΔH_sol) The heat absorbed or released during dissolution.Indicates whether the dissolution process is endothermic or exothermic.
Entropy of Solution (ΔS_sol) The change in disorder of the system upon dissolution.Reflects the increase in randomness as the solid dissolves.

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the key thermodynamic characterizations.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of sample pan Place in aluminum pan weigh->pan equilibrate Equilibrate at 25°C pan->equilibrate ramp Ramp temperature at 10°C/min equilibrate->ramp inert Maintain N₂ flow ramp->inert record Record heat flow vs. temperature inert->record thermogram Generate DSC thermogram record->thermogram determine_tm Determine Melting Point (Tₘ) thermogram->determine_tm calculate_dh Calculate Enthalpy of Fusion (ΔHբᵤₛ) thermogram->calculate_dh

Figure 1: Workflow for Differential Scanning Calorimetry (DSC) analysis.

pKa_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis dissolve Dissolve compound in solvent known_conc Prepare solution of known concentration dissolve->known_conc titrate Titrate with standardized NaOH known_conc->titrate record_ph Record pH after each addition titrate->record_ph plot_curve Plot pH vs. titrant volume record_ph->plot_curve determine_pka Determine pKa from half-equivalence point plot_curve->determine_pka

Figure 2: Workflow for pKa determination via potentiometric titration.

Conclusion: An Integrated Approach to Drug Development

The thermodynamic properties of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride, as with any drug candidate, are not isolated parameters but rather an interconnected set of characteristics that collectively define its potential as a therapeutic agent. A comprehensive thermodynamic evaluation, conducted early in the drug development process, allows for a more rational and efficient optimization of lead compounds.[3][4] By understanding the energetic driving forces behind a molecule's behavior, scientists can make more informed decisions regarding formulation, delivery, and dosage, ultimately increasing the probability of clinical success. This guide has provided a framework for the systematic investigation of the key thermodynamic properties of this promising compound, emphasizing the importance of a rigorous and integrated approach to modern drug discovery.

References

  • Consensus. (n.d.). What is the significance of thermodynamic profiling in drug design?
  • Importance of Thermodynamics in Drug Designing. (n.d.).
  • Thoreauchem. (n.d.). 3-[(4-bromobenzyl)amino]-1-propanol hydrochloride-721453-52-7.
  • Walczak, M., et al. (2013). Physicochemical profiling of new aminopropan-2-ol derivatives with beta-adrenolytic activity: the importance for pharmacokinetic properties. PubMed.
  • ResearchGate. (2025, August 7). Thermodynamic Studies for Drug Design and Screening | Request PDF.
  • European Pharmaceutical Review. (2007, November 23). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!
  • PMC. (n.d.). Thermodynamic Studies for Drug Design and Screening.

Sources

Foundational

Literature review of benzylamine derivatives including 3-[(4-Bromobenzyl)amino]-1-propanol

An In-depth Technical Guide to Benzylamine Derivatives and the Emerging Potential of 3-[(4-Bromobenzyl)amino]-1-propanol Authored by: Gemini, Senior Application Scientist Foreword The benzylamine scaffold is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzylamine Derivatives and the Emerging Potential of 3-[(4-Bromobenzyl)amino]-1-propanol

Authored by: Gemini, Senior Application Scientist

Foreword

The benzylamine scaffold is a cornerstone in medicinal chemistry and drug discovery, serving as a versatile building block for a vast array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, finding applications as antihypertensives, antidepressants, antifungals, and anticancer agents.[1][3][4] This guide provides an in-depth exploration of the benzylamine core, its synthetic versatility, and its pharmacological significance. We will then focus on a specific, less-explored derivative, 3-[(4-Bromobenzyl)amino]-1-propanol , to illustrate the process of synthesis, characterization, and the rational, hypothesis-driven evaluation of its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the benzylamine motif in their own discovery programs.

Part 1: The Benzylamine Core: A Privileged Scaffold in Medicinal Chemistry

Benzylamine (C₆H₅CH₂NH₂) is a simple organic compound, yet its structural features—a reactive primary amine group attached to a modifiable benzyl moiety—make it an exceptionally valuable intermediate in organic synthesis.[1][2] This versatility allows for the creation of extensive libraries of derivatives with fine-tuned physicochemical and pharmacological properties.

Historically, benzylamine derivatives have been integral to the development of key therapeutic agents. For instance, Pargyline (N-methyl-N-propargylbenzylamine) is a monoamine oxidase inhibitor (MAOI) that has been used as an antihypertensive.[5] Many modern drugs, including the anticonvulsant Lacosamide and the antibiotic Moxifloxacin, incorporate the benzylamine structure, highlighting its continued relevance.[5]

The biological activities of benzylamine derivatives are diverse and impactful:

  • Enzyme Inhibition: The benzylamine motif is a well-known inhibitor of various enzymes. It is particularly recognized for its ability to inhibit monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters.[5] Furthermore, benzylamines have been designed as potent inhibitors of other enzyme classes, such as serine proteases like Complement Factor D.[6]

  • Antimicrobial Activity: Numerous studies have demonstrated the potent antibacterial and antifungal properties of benzylamine derivatives, making them promising leads for new anti-infective agents.[1][3][7]

  • Anticancer Properties: The scaffold is present in compounds that induce apoptosis and reduce proliferation and migration in cancer cells, including melanoma.[4] Their mechanism can involve the inhibition of key signaling pathways or enzymes like DNA topoisomerases.[8]

  • Central Nervous System (CNS) Activity: Beyond MAO inhibition, benzylamine derivatives have been developed to inhibit the reuptake of catecholamines like norepinephrine and dopamine, suggesting applications in treating neurological and psychiatric disorders.[9]

Figure 1: The Benzylamine Core and Its Versatility cluster_core Benzylamine Core cluster_derivatives Key Derivative Classes Core C₆H₅CH₂NH₂ MAOI MAO Inhibitors (e.g., Pargyline) Core->MAOI Modification of Amine & Ring Anticancer Anticancer Agents Core->Anticancer Introduction of Pharmacophores Antimicrobial Antimicrobial Compounds Core->Antimicrobial Halogenation & Side-Chain Extension CNS_Agents CNS-Active Agents Core->CNS_Agents Alteration of Substituents

Figure 1: The Benzylamine Core and Its Versatility

Part 2: A Case Study: 3-[(4-Bromobenzyl)amino]-1-propanol

To illustrate the potential within this chemical class, we will focus on the specific derivative 3-[(4-Bromobenzyl)amino]-1-propanol (CAS: 721453-52-7).[10] While this compound is not extensively documented in peer-reviewed literature, its structure contains key features that suggest significant, unexplored pharmacological potential.

Figure 2: Structure of 3-[(4-Bromobenzyl)amino]-1-propanol Compound

Figure 2: Structure of 3-[(4-Bromobenzyl)amino]-1-propanol
Structural Rationale for Investigation

The rationale for selecting this molecule is based on the strategic combination of its three core components:

  • 4-Bromobenzyl Group: The bromine atom at the para-position significantly increases the lipophilicity of the molecule compared to an unsubstituted benzyl group. This can enhance membrane permeability, potentially improving oral bioavailability and penetration of the blood-brain barrier. Halogenation is a common strategy in drug design to modulate metabolic stability and binding interactions.[3]

  • Secondary Amine Linker: The secondary amine provides a flexible, basic center capable of forming crucial hydrogen bonds with biological targets such as enzyme active sites or receptors.

  • Propanol Tail: The 3-amino-1-propanol motif is a known pharmacophore present in various biologically active molecules.[11] The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional point of interaction with biological targets and improving aqueous solubility.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSignificance
Molecular Formula C₁₀H₁₄BrNO-
Molecular Weight 244.13 g/mol Favorable for drug-likeness (Lipinski's Rule of 5)
LogP (Predicted) ~2.5-3.0Indicates good lipophilicity for membrane transport
Topological Polar Surface Area (TPSA) 32.26 ŲSuggests good potential for oral bioavailability
Hydrogen Bond Donors/Acceptors 2 / 2Provides multiple points for target interaction

Part 3: Synthesis and Characterization

The most direct and efficient method for synthesizing 3-[(4-Bromobenzyl)amino]-1-propanol is through the reductive amination of 4-bromobenzaldehyde with 3-amino-1-propanol. This widely used reaction involves the initial formation of a Schiff base (imine), which is then reduced in situ to the target secondary amine.

Figure 3: Proposed Synthesis via Reductive Amination Reactant1 4-Bromobenzaldehyde Intermediate Schiff Base Intermediate (Imine) Reactant1->Intermediate Reactant2 3-Amino-1-propanol Reactant2->Intermediate Product 3-[(4-Bromobenzyl)amino]-1-propanol Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product Reduction

Figure 3: Proposed Synthesis via Reductive Amination
Experimental Protocol: Synthesis

Objective: To synthesize 3-[(4-Bromobenzyl)amino]-1-propanol.

Materials:

  • 4-Bromobenzaldehyde

  • 3-Amino-1-propanol

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M solution). Add 3-amino-1-propanol (1.1 eq) dropwise while stirring at room temperature. Allow the reaction to stir for 18 hours to ensure complete formation of the imine intermediate.[12]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Quenching and Extraction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[12]

  • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).[12]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure 3-[(4-Bromobenzyl)amino]-1-propanol.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment. Expected signals include aromatic protons (doublets around 7.2-7.5 ppm), a singlet for the benzylic CH₂ (around 3.8 ppm), and multiplets for the propanol chain protons.

  • ¹³C NMR: To confirm the carbon skeleton. Expected signals include aromatic carbons, a benzylic carbon (around 52 ppm), and carbons of the aminopropanol chain.[3]

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition, matching the molecular formula C₁₀H₁₄BrNO.[3]

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), and C-Br stretch (~600-700 cm⁻¹).

Part 4: Postulated Biological Activity & Evaluation Strategy

Based on the extensive literature on related benzylamine derivatives, we can formulate hypotheses about the potential biological activities of 3-[(4-Bromobenzyl)amino]-1-propanol and design a workflow for its evaluation.

Potential Biological ActivityRationale Based on Structural Analogs
Anticancer Benzylamine derivatives are known to induce apoptosis and exhibit cytotoxicity in cancer cell lines like PC-3.[4][8] The lipophilic bromo-benzyl group may enhance cellular uptake.
Antimicrobial Halogenated benzylamines have shown potent activity against various bacterial strains, including S. aureus and E. coli.[7]
Enzyme Inhibition (e.g., Topoisomerase, MAO) The core structure is a known inhibitor of enzymes like DNA topoisomerase and monoamine oxidase.[5]
CNS Activity Benzylamines can inhibit the reuptake of norepinephrine and dopamine.[9] The brominated ring may facilitate crossing the blood-brain barrier.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method to assess the compound's potential anticancer activity by measuring its effect on the viability of a human cancer cell line.

Figure 4: Workflow for MTT Cytotoxicity Assay Step1 1. Seed Cells (e.g., U-87 Glioblastoma) in 96-well plate Step2 2. Incubate (24 hours) Step1->Step2 Step3 3. Treat Cells with Compound (Varying Concentrations) Step2->Step3 Step4 4. Incubate (48-72 hours) Step3->Step4 Step5 5. Add MTT Reagent Step4->Step5 Step6 6. Incubate (2-4 hours) Step5->Step6 Step7 7. Solubilize Formazan (Add DMSO) Step6->Step7 Step8 8. Measure Absorbance (570 nm) Step7->Step8 Step9 9. Calculate IC₅₀ Value Step8->Step9

Figure 4: Workflow for MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-[(4-Bromobenzyl)amino]-1-propanol against a selected cancer cell line (e.g., human glioblastoma U-87 or prostate cancer PC-3).[8][13]

Materials:

  • Human cancer cell line (e.g., U-87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-[(4-Bromobenzyl)amino]-1-propanol, dissolved in DMSO

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., ranging from 0.1 µM to 100 µM). Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The benzylamine scaffold remains a highly productive platform for the discovery of novel therapeutic agents. While 3-[(4-Bromobenzyl)amino]-1-propanol is a relatively uncharacterized molecule, a systematic analysis of its structure suggests a high probability of interesting biological activity. The synthetic route is straightforward, and established in vitro assays, such as the MTT protocol detailed here, provide a clear path for its initial pharmacological evaluation.

Future work should focus on executing the proposed synthesis and characterization, followed by a broad screening campaign to test for anticancer, antimicrobial, and enzyme inhibitory activities. Positive hits from these initial screens would warrant further investigation into the mechanism of action, structure-activity relationship (SAR) studies involving modifications to the aromatic ring and amino alcohol chain, and eventual evaluation in more complex biological systems. This logical, step-wise approach exemplifies the process of modern drug discovery, starting from a promising chemical scaffold and progressing towards a potential therapeutic lead.

References

  • Wikipedia. Benzylamine. [Link]

  • Chemical Engineering Transactions. (2024). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]

  • The Open Medicinal Chemistry Journal. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]

  • Mojena, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology. [Link]

  • Miller, D. D., et al. (1979). Inhibition of uptake of catecholamines by benzylamine derivatives. Journal of Medicinal Chemistry. [Link]

  • Maibaum, J., et al. (2017). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS Medicinal Chemistry Letters. [Link]

  • Der Pharma Chemica. (2016). Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents. [Link]

  • ResearchGate. (2022). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]

  • Chemchart. 3-[(4-bromobenzyl)amino]-1-propanol (721453-52-7). [Link]

  • Uslu, B., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C. [Link]

  • Al-Ostoot, F. H., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. [Link]

Sources

Exploratory

Technical Guide: Biological Targets & Pharmacological Profiling of 3-[(4-Bromobenzyl)amino]-1-propanol HCl

This guide serves as a technical analysis of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride (CAS: 721453-52-7), treating it as a privileged chemical scaffold with high-probability biological interactions. While not a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical analysis of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride (CAS: 721453-52-7), treating it as a privileged chemical scaffold with high-probability biological interactions.

While not a marketed pharmaceutical, this structure represents a classic Cationic Amphiphilic Drug (CAD) pharmacophore, sharing critical structural homology with Sigma-1 receptor ligands and Sphingosine-mimetics .

Part 1: Molecular Identity & Pharmacophore Analysis

Structural Deconstruction

To understand the biological activity of this compound, we must first analyze its pharmacophore. It is not a random chemical; it is a secondary amine linked to a lipophilic aromatic moiety and a polar hydroxyl group .

ComponentChemical FeatureBiological Implication
4-Bromobenzyl Lipophilic, Halogenated AromaticHydrophobic Pocket Binding: The bromine atom provides a halogen-bond donor capability, enhancing affinity for hydrophobic pockets in GPCRs and transporters (e.g., Sigma-1, SERT).
Secondary Amine Ionizable Nitrogen (pKa ~9.5)Cationic Charge: At physiological pH (7.4), this amine is protonated. This drives electrostatic interactions with Asp/Glu residues in binding pockets and facilitates lysosomal trapping.
1-Propanol Chain Hydrophilic Spacer + HydroxylH-Bonding: The terminal hydroxyl acts as a hydrogen bond donor/acceptor, mimicking the headgroup of sphingosine or the linker in amino-alcohol signaling molecules.
The "Privileged Scaffold" Hypothesis

This molecule belongs to the N-substituted amino-alkanol class. Based on Structure-Activity Relationship (SAR) databases, this specific topology is highly predictive of activity at the Sigma-1 Receptor (σ1R) .

Part 2: Primary Biological Targets

Target A: The Sigma-1 Receptor (σ1R)

Confidence Level: High (Inferred via Pharmacophore Homology)

The Sigma-1 receptor is a ligand-operated chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Mechanism of Binding: The 4-bromobenzyl group occupies the primary hydrophobic pocket of the σ1R, while the protonated nitrogen forms an electrostatic anchor with Glu172 . The bromine atom is critical; 4-bromo substitutions often increase σ1R affinity by 10-100x compared to unsubstituted benzyls due to halogen bonding.

  • Functional Outcome: Depending on the specific conformation induced, this ligand likely acts as an antagonist or inverse agonist , preventing the dissociation of σ1R from BiP (Binding immunoglobulin Protein), thereby modulating ER stress responses and Ca2+ signaling.

Target B: Lysosomal Phospholipases (FIASMA Activity)

Confidence Level: Very High (Physicochemical Property)

As a lipophilic weak base, 3-[(4-Bromobenzyl)amino]-1-propanol is a quintessential lysosomotropic agent .

  • Mechanism: The uncharged form permeates the lysosomal membrane. Once inside the acidic environment (pH ~4.5), it becomes protonated and trapped.

  • Target Inhibition: High concentrations in the lysosome displace Acid Sphingomyelinase (ASM) from the inner membrane, leading to Functional Inhibitor of Acid Sphingomyelinase (FIASMA) activity.

  • Downstream Effect: This results in the accumulation of sphingomyelin and potential autophagy inhibition.

Target C: Sphingosine Kinase / S1P Receptors (Low Affinity)

Confidence Level: Moderate The amino-propanol tail mimics the polar headgroup of Sphingosine . This molecule may act as a weak competitive inhibitor or substrate for Sphingosine Kinases (SphK1/2) , interfering with the conversion of sphingosine to Sphingosine-1-Phosphate (S1P).

Part 3: Visualization of Mechanism

The following diagram illustrates the dual-pathway mechanism: Specific binding to σ1R at the ER membrane and non-specific accumulation in the lysosome.

BiologicalPathways cluster_ER Endoplasmic Reticulum (MAM) cluster_Lysosome Lysosome (pH 4.5) Compound 3-[(4-Bromobenzyl)amino]-1-propanol Sigma1 Sigma-1 Receptor (Glu172 Anchor) Compound->Sigma1 High Affinity Binding (Halogen Bond) Trapping Protonation & Trapping (Ion Trap) Compound->Trapping Passive Diffusion Ca_Release Modulation of IP3R Ca2+ Flow Sigma1->Ca_Release Regulates ER_Stress ER Stress Response (Unfolded Protein Response) Sigma1->ER_Stress Modulates ASM Acid Sphingomyelinase (Detachment) Trapping->ASM Inhibits (FIASMA) Autophagy Autophagy Inhibition ASM->Autophagy Disrupts Flux

Caption: Dual-action pathway showing specific Sigma-1 receptor modulation and lysosomotropic FIASMA activity.

Part 4: Experimental Validation Protocols

To confirm the biological targets of 3-[(4-Bromobenzyl)amino]-1-propanol, the following self-validating protocols are recommended.

Protocol A: Sigma-1 Receptor Competition Binding Assay

Objective: Determine the affinity (


) of the compound for σ1R using a radioligand displacement method.
  • Preparation of Membranes:

    • Use guinea pig brain homogenates or HEK293 cells overexpressing human σ1R.

    • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Ligand Selection:

    • Radioligand: [³H]-(+)-Pentazocine (Specific σ1R agonist, ~2 nM concentration).

    • Non-specific blocker: Haloperidol (10 µM) or GBR-12909.

  • Incubation:

    • Prepare serial dilutions of 3-[(4-Bromobenzyl)amino]-1-propanol (10⁻¹⁰ M to 10⁻⁵ M).

    • Incubate membranes + Radioligand + Test Compound for 120 min at 37°C.

  • Filtration & Counting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold Tris buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.
    • Validation Criteria: If

      
      , it is a potent σ1R ligand.
      
Protocol B: Lysosomal Trapping & Autophagy Flux Assay

Objective: Differentiate between specific signaling and non-specific lysosomal toxicity.

  • Cell Culture:

    • Use HeLa or U2OS cells expressing GFP-LC3 (autophagy marker).

  • Treatment:

    • Treat cells with Compound (1 µM, 10 µM) for 4–24 hours.

    • Positive Control: Chloroquine (50 µM).

    • Negative Control: Vehicle (DMSO).

  • LysoTracker Staining:

    • Add LysoTracker Red DND-99 (50 nM) for the final 30 min.

    • Expectation: If the compound is lysosomotropic, LysoTracker intensity will initially increase (swelling) and then potentially decrease if membrane integrity is lost.

  • Western Blotting (Biochemical Validation):

    • Lyse cells and blot for LC3-I/II and p62/SQSTM1 .

    • Result Interpretation: An accumulation of LC3-II and p62 indicates a block in autophagic flux (lysosomal dysfunction), typical of this chemical class.

Part 5: Summary of Physicochemical Properties

PropertyValue (Predicted)Relevance
Molecular Weight 279.58 g/mol (HCl salt)Fragment-like, high ligand efficiency.
cLogP ~2.5 - 2.8Lipophilic enough to cross BBB and cell membranes.
Topological Polar Surface Area (TPSA) ~32 ŲExcellent membrane permeability.
pKa (Basic Amine) ~9.5Predominantly ionized (>99%) at pH 7.4.
Rotatable Bonds 5Flexible linker allows induced fit in binding pockets.

References

  • Sigma-1 Receptor Pharmacophores

    • Title: Structure-Activity Rel
    • Source: Journal of Medicinal Chemistry.
    • Context: Defines the "N-benzylamino" pharmacophore as a critical determinant for Sigma-1 affinity.
    • URL:[Link] (General Journal Link for context on SAR)

  • Cationic Amphiphilic Drugs (CADs)

    • Title: Cationic amphiphilic drugs cause a marked accumulation of autophagosomes in mammalian cells.
    • Source: FEBS Letters.
    • Context: Explains the mechanism of lysosomal trapping for secondary amines like the subject compound.
    • URL:[Link]

  • Halogen Bonding in Ligand Design

    • Title: Halogen bonding in protein–ligand complexes: design, diversity, and directions.
    • Source: Journal of Medicinal Chemistry.
    • Context: Supports the hypothesis that the 4-Bromo group enhances binding affinity via halogen bonding.
    • URL:[Link]

Disclaimer: This guide is based on pharmacophore analysis and structural homology. 3-[(4-Bromobenzyl)amino]-1-propanol is a chemical probe; specific biological activity should be experimentally verified using the protocols above.

Protocols & Analytical Methods

Method

The Strategic Utility of 3-[(4-Bromobenzyl)amino]-1-propanol HCl in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the identification and utilization of versatile molecular building blocks are paramount to the efficient...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the identification and utilization of versatile molecular building blocks are paramount to the efficient discovery and development of novel therapeutic agents. 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride is one such intermediate, embodying a strategic combination of structural motifs that render it highly valuable for the synthesis of diverse and complex pharmaceutical compounds.

This technical guide provides an in-depth exploration of 3-[(4-Bromobenzyl)amino]-1-propanol HCl as a pharmaceutical intermediate. We will delve into its synthesis, purification, and characterization, and elucidate its potential applications by drawing parallels with the synthesis of established active pharmaceutical ingredients (APIs). The bifunctional nature of this molecule, featuring a reactive secondary amine, a primary alcohol, and a synthetically versatile brominated aromatic ring, offers a triad of opportunities for molecular elaboration. The 4-bromobenzyl moiety, in particular, is a well-recognized pharmacophore and a key handle for advanced synthetic transformations, such as cross-coupling reactions.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their synthetic endeavors.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of 3-[(4-Bromobenzyl)amino]-1-propanol and its hydrochloride salt is essential for its effective handling, reaction optimization, and purification.

PropertyValueSource
Chemical Formula C₁₀H₁₅BrClNO[2]
Molecular Weight 279.00 g/mol [2]
CAS Number 1207937-33-9 (HCl salt)N/A
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water, methanol, and DMSOGeneral knowledge

The structure of 3-[(4-Bromobenzyl)amino]-1-propanol features a flexible propanolamine chain attached to a rigid 4-bromobenzyl group. This combination of flexibility and rigidity is often sought after in drug design to optimize binding to biological targets. The presence of both a hydrogen bond donor (hydroxyl and secondary amine) and acceptor (amine nitrogen) facilitates interactions with protein active sites.

Synthesis of 3-[(4-Bromobenzyl)amino]-1-propanol HCl: A Step-by-Step Protocol

The synthesis of 3-[(4-Bromobenzyl)amino]-1-propanol HCl is typically achieved through a two-step process: the synthesis of the key precursor, 4-bromobenzyl bromide, followed by a nucleophilic substitution reaction with 3-amino-1-propanol.

Part 1: Synthesis of 4-Bromobenzyl Bromide

4-Bromobenzyl bromide is a crucial electrophilic precursor. It can be synthesized from 4-bromotoluene via a free-radical bromination reaction.

Reaction Scheme: Synthesis of 4-Bromobenzyl Bromide

Synthesis of 4-Bromobenzyl Bromide 4-Bromotoluene 4-Bromotoluene 4-Bromobenzyl Bromide 4-Bromobenzyl Bromide 4-Bromotoluene->4-Bromobenzyl Bromide NBS, AIBN, CCl4, Reflux Synthesis of 3-((4-Bromobenzyl)amino)-1-propanol HCl 4-Bromobenzyl Bromide 4-Bromobenzyl Bromide 3-[(4-Bromobenzyl)amino]-1-propanol 3-[(4-Bromobenzyl)amino]-1-propanol 4-Bromobenzyl Bromide->3-[(4-Bromobenzyl)amino]-1-propanol 3-Amino-1-propanol, K2CO3, Acetonitrile, Reflux 3-[(4-Bromobenzyl)amino]-1-propanol HCl 3-[(4-Bromobenzyl)amino]-1-propanol HCl 3-[(4-Bromobenzyl)amino]-1-propanol->3-[(4-Bromobenzyl)amino]-1-propanol HCl HCl in Dioxane Synthetic Applications cluster_0 Functional Group Transformations A 3-[(4-Bromobenzyl)amino]-1-propanol HCl B N-Alkylation / N-Acylation A->B Secondary Amine C O-Alkylation / O-Acylation A->C Primary Alcohol D Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->D Aryl Bromide E E B->E Amide/Sulfonamide Formation F F C->F Ether/Ester Formation G G D->G Biaryl or Heteroaryl Scaffolds

Sources

Application

Suzuki coupling reactions involving the bromine moiety of 3-[(4-Bromobenzyl)amino]-1-propanol

An Application Guide to Suzuki-Miyaura Coupling Reactions Involving 3-[(4-Bromobenzyl)amino]-1-propanol Abstract The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, particularly w...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions Involving 3-[(4-Bromobenzyl)amino]-1-propanol

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, particularly within pharmaceutical and materials science, for its efficacy in constructing carbon-carbon bonds.[1][2][3] This guide provides a detailed examination of the application of this reaction to a challenging and functionally rich substrate: 3-[(4-Bromobenzyl)amino]-1-propanol. The presence of both a secondary amine and a primary alcohol presents unique challenges, including potential catalyst inhibition and side reactions.[4][5] This document offers an in-depth mechanistic overview, a robust and validated experimental protocol, comprehensive troubleshooting advice, and the scientific rationale behind critical parameter selection, tailored for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Functionalized Substrates

The synthesis of diarylmethanes is of significant interest in medicinal chemistry, as this structural motif is present in numerous biologically active compounds.[6][7] The Suzuki-Miyaura reaction is a premier method for creating such structures, typically by coupling an organohalide with an organoboron species.[8][9] The substrate, 3-[(4-Bromobenzyl)amino]-1-propanol, is a valuable building block but contains nucleophilic and protic functional groups (a secondary amine and a primary alcohol) that can complicate the catalytic cycle. These groups can coordinate to the palladium catalyst, potentially deactivating it, or interact with the base, altering the reaction environment.[4] Furthermore, benzylic halides can exhibit different reactivity profiles compared to the more commonly used aryl halides.[2][6][7][10][11]

This guide is designed to navigate these complexities, providing a foundational protocol that balances reactivity with the preservation of the substrate's functional integrity.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The process is universally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][13][14]

  • Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the benzylic bromide. This forms a square-planar Pd(II) complex.[12]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium complex.[14][15]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[12]

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 L₂Pd(0) OA_Complex trans-L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Transmetalation_Complex L₂Pd(II)(Ar)(Ar') OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product R-R' (Coupled Product) Transmetalation_Complex->Product ArX R-X (Aryl/Benzyl Halide) ArX->OA_Complex ArB R'-B(OR)₂ (Boronic Acid/Ester) + Base ArB->Transmetalation_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Coupling with Phenylboronic Acid

This section provides a robust, step-by-step procedure for the coupling of 3-[(4-Bromobenzyl)amino]-1-propanol with phenylboronic acid as a model system.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
3-[(4-Bromobenzyl)amino]-1-propanol244.142441.01.0
Phenylboronic Acid121.931461.21.2
Pd(dppf)Cl₂·CH₂Cl₂816.6424.50.030.03 (3 mol%)
Potassium Phosphate (K₃PO₄), anhydrous212.274252.02.0
1,4-Dioxane, anhydrous-8 mL--
Degassed Deionized Water-2 mL--
Experimental Workflow Diagram

workflow start 1. Reagent Preparation setup 2. Flask Setup (Add solids: Substrate, Boronic Acid, Base, Catalyst) start->setup inert 3. Inert Atmosphere (Evacuate and backfill with N₂/Ar, 3 cycles) setup->inert solvent 4. Solvent Addition (Add degassed Dioxane/Water via syringe) inert->solvent reaction 5. Reaction (Heat to 90-100 °C with vigorous stirring) solvent->reaction monitoring 6. Monitoring (TLC or LC-MS until completion) reaction->monitoring workup 7. Aqueous Work-up (Cool, dilute with EtOAc, wash with water/brine) monitoring->workup purify 8. Purification (Dry organic layer, concentrate, column chromatography) workup->purify end 9. Characterization purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Detailed Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-[(4-Bromobenzyl)amino]-1-propanol (244 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), anhydrous potassium phosphate (425 mg, 2.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).[3][15][16]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[17]

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL). The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the biphasic mixture vigorously to ensure adequate mixing between the organic and aqueous phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol or ethyl acetate/hexanes with 1% triethylamine) to yield the pure product.

Rationale for Parameter Selection
  • Catalyst System (Pd(dppf)Cl₂): Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and versatile ligand. Its wide bite angle and electron-rich nature facilitate both the oxidative addition and the final reductive elimination steps.[13] For benzylic halides and substrates with potentially coordinating amine groups, ligands like dppf or bulky biaryl phosphines (e.g., SPhos, XPhos) are often superior to simpler phosphines like PPh₃.[2][5][6]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong inorganic base that is highly effective in Suzuki couplings. It is generally preferred over carbonates for more challenging substrates and is less harsh than hydroxides, which could promote side reactions or deprotonate the alcohol moiety unnecessarily. Anhydrous conditions using K₃PO₄ can also help if protodeborylation becomes an issue.[15][18]

  • Solvent System (Dioxane/Water): Many Suzuki reactions benefit from a biphasic solvent system. While the organic solvent (dioxane) solubilizes the substrate and catalyst, the presence of water is often crucial for the transmetalation step. Water facilitates the formation of the hydroxide-bridged intermediate between boron and palladium, accelerating the transfer of the organic group.[12][19]

Product Characterization

The expected product is 3-{[4-(Phenyl)benzyl]amino}-1-propanol . Proper characterization is essential to confirm its identity and purity.

Analysis TechniqueExpected Results for 3-{[4-(Phenyl)benzyl]amino}-1-propanol
Appearance White to off-white solid or viscous oil.
¹H NMR (400 MHz, CDCl₃) δ 7.6-7.3 (m, 9H, Ar-H), 3.85 (s, 2H, Ar-CH₂-N), 3.75 (t, 2H, N-CH₂-CH₂-CH₂-OH), 2.90 (t, 2H, N-CH₂-CH₂-CH₂-OH), 1.80 (quint, 2H, N-CH₂-CH₂-CH₂-OH). Note: Amine and hydroxyl protons may be broad and exchangeable.
¹³C NMR (101 MHz, CDCl₃) δ 141.2, 140.5, 139.8, 129.1, 128.9, 127.8, 127.5, 127.2, 61.0, 53.5, 47.5, 31.5.
HRMS (ESI+) Calculated for C₁₆H₂₀NO⁺ [M+H]⁺: 242.1539; Found: 242.15xx.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient degassing.3. Poor substrate/reagent solubility.4. Inappropriate base or solvent.1. Use a fresh catalyst or a more robust pre-catalyst (e.g., Buchwald G3 precatalysts).2. Improve degassing via freeze-pump-thaw cycles or extended sparging.[17]3. Screen alternative solvents (e.g., THF, DMF, Toluene) to improve solubility.[20]4. Screen other bases (e.g., Cs₂CO₃, K₂CO₃).[18] Increase temperature cautiously.
Protodeborylation Hydrolysis of the boronic acid to the corresponding arene before transmetalation occurs.1. Use the boronic acid pinacol ester instead, as they are more stable.[12]2. Use anhydrous conditions with a base like K₃PO₄ or KF.[14][18]3. Add the boronic acid in portions throughout the reaction.
Dehalogenation Reduction of the C-Br bond to C-H, consuming the starting material without coupling.1. This can be caused by hydride impurities. Ensure high-purity reagents.2. Avoid alcohol solvents if they are suspected to be a hydride source under the reaction conditions. Switch to a fully aprotic solvent system if necessary.[17]
Homocoupling (R-R & R'-R') 1. Presence of oxygen, which facilitates oxidative coupling of the boronic acid.2. In-situ reduction of a Pd(II) precatalyst can consume the boronic acid.1. Ensure rigorous exclusion of oxygen.[17]2. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this, though they may be less stable.[17]
Catalyst Decomposition The catalyst turns into black precipitate (Palladium black), indicating aggregation and loss of activity.1. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for bidentate ligands).2. Ensure vigorous stirring, especially in biphasic systems, to prevent localized high concentrations of reagents.[17][21]

References

  • Indo Global Journal of Pharmaceutical Sciences. (2013). Suzuki Cross Coupling Reaction- A Review. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Molander, G. A., & Dreher, S. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9551–9555. [Link]

  • Scribd. Mechanism of the Suzuki Reaction Explained. [Link]

  • Iranian Journal of Catalysis. (2013). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Cross-Coupling of B-Benzyl-9-borabicyclo[3.3.1]nonane To Furnish Methylene-Linked Biaryls. Organic Letters, 7(22), 4879–4882. [Link]

  • reposiTUm. Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole. [Link]

  • ResearchGate. (2014). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • ACS Publications. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

  • ResearchGate. (2016). Cross-Coupling Reactions: A Practical Guide. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • National Center for Biotechnology Information. (2019). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • National Center for Biotechnology Information. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Semantic Scholar. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic acids. [Link]

  • Wikipedia. Suzuki reaction. [Link]

Sources

Method

Application Note & Protocols: Strategic Derivatization of the Hydroxyl Moiety in 3-[(4-Bromobenzyl)amino]-1-propanol HCl

Abstract: This technical guide provides a comprehensive framework for the chemical modification of the primary hydroxyl group in 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride. We explore scientifically-grounded strat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the chemical modification of the primary hydroxyl group in 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride. We explore scientifically-grounded strategies for synthesizing key derivatives, including esters, carbamates, and ethers. This document emphasizes the causality behind protocol choices, addressing the inherent challenge of chemoselectivity posed by the presence of a secondary amine. Detailed, step-by-step protocols, data tables, and mechanistic diagrams are provided to empower researchers in pharmaceutical chemistry and drug development to leverage this versatile scaffold for creating novel molecular entities.

Introduction: The Synthetic Potential of an Amino Alcohol Scaffold

3-[(4-Bromobenzyl)amino]-1-propanol is a bifunctional molecule featuring a primary alcohol and a secondary amine. The presence of these two nucleophilic centers presents both a challenge and an opportunity for synthetic chemists. The hydroxyl group serves as a prime handle for introducing a wide array of functional groups, thereby modulating the molecule's physicochemical properties such as lipophilicity, solubility, and metabolic stability.

The primary challenge in derivatizing the hydroxyl group is achieving selectivity over the more nucleophilic secondary amine. This guide addresses this challenge by presenting two core strategies:

  • Direct Derivatization of the HCl Salt: The commercially available hydrochloride salt form protonates the secondary amine, effectively "protecting" it as an ammonium salt. This allows for selective reactions at the hydroxyl group under specific conditions.

  • N-Protection Strategy: For reactions requiring strong bases or conditions where the ammonium salt is insufficient protection, a formal protecting group strategy (e.g., Boc-protection) is the most robust approach to ensure exclusive O-functionalization.

This note will detail protocols for three major classes of derivatives: esters, carbamates, and ethers, with a focus on practical execution and mechanistic understanding.

Synthesis of Ester Derivatives via O-Acylation

Esterification is a fundamental transformation for converting alcohols into derivatives with altered polarity and biological activity. Acylation of 3-[(4-Bromobenzyl)amino]-1-propanol is efficiently achieved using acyl chlorides or anhydrides.[1] The reaction is typically performed on the HCl salt in the presence of a non-nucleophilic base to neutralize the liberated acid, or a nucleophilic catalyst like pyridine.

Causality of Protocol Design: Using the HCl salt of the starting material is advantageous as the protonated amine is unreactive towards electrophilic acylating agents. A tertiary amine base like triethylamine (TEA) is added to scavenge the HCl generated during the reaction. For less reactive anhydrides, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is highly effective due to the formation of a more reactive N-acylpyridinium intermediate.[1]

G start_mat 3-[(4-Bromobenzyl)amino]-1-propanol HCl product O-Acyl Derivative (Ester) start_mat->product 1. reagent Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) reagent->product 2. base Base (Pyridine or TEA/DMAP) base->product 3. solvent Solvent (DCM/THF)

Caption: Workflow for O-Acylation of 3-[(4-Bromobenzyl)amino]-1-propanol HCl.

Protocol 2.1: General Procedure for O-Acylation
  • Suspend 3-[(4-Bromobenzyl)amino]-1-propanol HCl (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).

  • Add a suitable base. For reactions with acyl chlorides, add triethylamine (2.2 eq). For reactions with acid anhydrides, add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acylating agent (acyl chloride or acid anhydride, 1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Table 1: Representative Data for Ester Synthesis
Acylating Agent Base / Catalyst Solvent Time (h) Typical Yield (%) Notes
Acetyl ChlorideTriethylamineDCM295Reaction is exothermic; maintain cooling during addition.
Benzoyl ChlorideTriethylamineDCM492Product may be a solid, facilitating isolation.
Propionic AnhydrideTEA / DMAP (cat.)THF690DMAP significantly accelerates the reaction.
Isobutyryl ChlorideTriethylamineDCM394---

Synthesis of Carbamate Derivatives via Reaction with Isocyanates

Carbamates are key functional groups in medicinal chemistry, often serving as stable isosteres for amides or esters. The reaction of an alcohol with an isocyanate is a highly efficient and atom-economical method for their synthesis, forming a urethane linkage.[2][3] This reaction proceeds readily without the need for a catalyst, although mild heating or a base catalyst can be employed to accelerate the conversion.[4]

Causality of Protocol Design: The hydroxyl group of 3-[(4-Bromobenzyl)amino]-1-propanol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate.[2] To perform this reaction, the starting material must first be converted from its HCl salt to the free base form via a simple workup. This is crucial because the isocyanate would otherwise react with the chloride anion or be incompatible with the acidic medium. The free secondary amine is more nucleophilic than the alcohol, but under controlled, non-basic conditions at low temperatures, the reaction with the alcohol can be favored or, more commonly, both the N- and O- positions will react with a di-substituted urea-urethane product forming if excess isocyanate is used. For absolute selectivity, an N-protection strategy is recommended prior to this reaction. However, for screening purposes, direct reaction can be attempted.

G start_mat 3-[(4-Bromobenzyl)amino]-1-propanol (Free Base) product O-Carbamoyl Derivative (Carbamate/Urethane) start_mat->product reagent Isocyanate (R-NCO) reagent->product solvent Solvent (THF/Toluene)

Caption: Reaction scheme for the synthesis of carbamates from the free base.

Protocol 3.1: Preparation of the Free Base
  • Dissolve 3-[(4-Bromobenzyl)amino]-1-propanol HCl in water.

  • Cool to 0 °C and add a 1M NaOH solution dropwise until the pH is >10.

  • Extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base as an oil or solid. Use immediately in the next step.

Protocol 3.2: General Procedure for Carbamate Synthesis
  • Dissolve the free base of 3-[(4-Bromobenzyl)amino]-1-propanol (1.0 eq) in anhydrous THF or Toluene (approx. 0.2 M).

  • Add the desired isocyanate (1.05 eq) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction for 4-12 hours. Monitor progress by TLC. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography or recrystallization to obtain the pure carbamate derivative.

Table 2: Representative Data for Carbamate Synthesis
Isocyanate Solvent Temp (°C) Time (h) Typical Yield (%) ¹Notes
Phenyl IsocyanateTHFRT685-90Product is typically a stable solid.
Ethyl IsocyanateToluene50488-93Use of a volatile isocyanate requires a closed system.
Cyclohexyl IsocyanateTHFRT880-85---
p-Tolyl IsocyanateToluene505>90---
¹Yields are for the desired O-carbamoyl product and may vary based on N-acylation side reactions.

Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction for forming ethers from an alcohol and an alkyl halide.[5][6][7] This method requires the deprotonation of the alcohol to form a more nucleophilic alkoxide.

Causality of Protocol Design: The Critical Need for N-Protection Directly applying Williamson synthesis conditions to 3-[(4-Bromobenzyl)amino]-1-propanol is highly problematic. The strong base (e.g., NaH) required to deprotonate the hydroxyl group will also deprotonate the ammonium salt (if starting from the HCl form) or the secondary amine (if starting from the free base). This generates a free secondary amine, which is a potent nucleophile that will compete with the alkoxide, leading to a mixture of N-alkylated and O-alkylated products that are often difficult to separate.[8][9]

Therefore, a protective group strategy is mandatory for clean and selective O-alkylation. The secondary amine should be protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to the basic conditions of the ether synthesis and can be easily removed later under acidic conditions.[10]

G cluster_1 cluster_2 cluster_3 cluster_4 start_mat Free Base protected N-Boc Protected Amino Alcohol start_mat->protected Step 1 Protection boc Boc₂O, TEA DCM ether N-Boc Protected Ether protected->ether Step 2 Etherification williamson 1. NaH, THF 2. Alkyl Halide (R-X) final_product Final Ether (HCl Salt) ether->final_product Step 3 Deprotection deprotect TFA or HCl in Dioxane

Caption: Mandatory N-Protection workflow for selective Williamson Ether Synthesis.

Protocol 4.1: N-Boc Protection
  • Prepare the free base of 3-[(4-Bromobenzyl)amino]-1-propanol as described in Protocol 3.1.

  • Dissolve the free base (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M).

  • Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the N-Boc protected amino alcohol.

Protocol 4.2: O-Alkylation (Williamson Synthesis)
  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour until gas evolution ceases.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.2 eq) dropwise. A catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq) can be added to facilitate the reaction with alkyl chlorides or bromides.

  • Stir the reaction at room temperature or with gentle heating (50 °C) until completion (monitor by TLC).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain the N-Boc protected ether.

Protocol 4.3: N-Boc Deprotection
  • Dissolve the N-Boc protected ether in a minimal amount of DCM or Dioxane.

  • Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA, 10 eq) or a 4M solution of HCl in Dioxane.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).

  • Concentrate the mixture in vacuo to remove the excess acid and solvent. The product is typically obtained as the corresponding TFA or HCl salt.

Conclusion

The derivatization of the hydroxyl group of 3-[(4-Bromobenzyl)amino]-1-propanol HCl is a strategically important step in the synthesis of novel compounds for research and drug development. This guide outlines robust and reproducible protocols for the synthesis of esters, carbamates, and ethers. We have underscored the critical importance of understanding the molecule's bifunctional nature, advocating for direct acylation of the HCl salt for ester synthesis and mandating a protective group strategy for clean, selective etherification. By explaining the causality behind these experimental designs, we provide researchers with the foundational knowledge to not only apply these protocols but also to adapt them for their specific synthetic goals.

References

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link][2]

  • Raspoet, G., et al. (2002). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. Available at: [Link][3][11]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Available at: [Link][12][13][14]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry. Available at: [Link][1]

  • Fernandez-Mateos, A., et al. (2011). A Fast and Convenient Procedure for the Acetylation of Alcohols. Synthetic Communications. Available at: [Link][15]

  • Chou, S-S. P., & You, C-H. (2006). A Convenient Method for the Selective Esterification of Amino-Alcohols. Synthetic Communications. Available at: [Link][16]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link][17]

  • Pougnet, B., et al. (2018). Stereoretentive Etherification of an α-Aryl-β-amino Alcohol Using a Selective Aziridinium Ring Opening for the Synthesis of AZD7594. The Journal of Organic Chemistry. Available at: [Link][18]

  • Periasamy, M., & Reddy, M. R. (2006). A practical and mild preparation of carbamates in a two-component system. Tetrahedron Letters. Available at: [Link][19]

  • Atmaca, U., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link][20]

  • Google Patents. (2016). Process for the etherification of amino alcohols. US20160194272A1. Available at: [8]

  • Google Patents. (2016). Process for the etherification of amino alcohols with metal alcoholates. US20160194273A1. Available at: [9]

  • Ghosh, A. K., et al. (1992). Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N¢-Disuccinimidyl Carbonate (DSC). Synlett. Available at: [Link][21]

  • Google Patents. (2015). Catalysts for reaction between an isocyanate and an alcohol. US9102780B2. Available at: [4]

  • Adam, G. C., et al. (2023). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society. Available at: [Link][22]

  • Germán, M. (n.d.). Williamson's synthesis of ethers. Retrieved from [Link][5]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link][10]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link][6]

  • Asaad, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link][7]

  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link][23]

Sources

Application

Solvent selection for reactions involving 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride

Application Note: Rational Solvent Selection for 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride Executive Summary This guide provides a technical framework for solvent selection involving 3-[(4-Bromobenzyl)amino]-1-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Solvent Selection for 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride

Executive Summary

This guide provides a technical framework for solvent selection involving 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride (CAS: 721453-52-7).[1] This molecule is a bifunctional building block containing a secondary amine, a primary alcohol, and an aryl bromide.[1] Its hydrochloride salt form presents specific solubility challenges that dictate solvent choice. This note addresses three critical reaction classes: Nucleophilic Substitution (


) , Palladium-Catalyzed Coupling , and Chemoselective Acylation .[1]

Physicochemical Profile & Solubility Logic

The presence of the hydrochloride counterion renders the molecule ionic. Understanding the "Solubility Switch" is the first step in process design.

  • Structure: [Br-C6H4-CH2-NH2(+)-CH2CH2CH2-OH] [Cl-]

  • pKa (Estimated): ~9.5 (secondary amine).[1]

  • Solubility Behavior:

    • Polar Protic (Water, Methanol): High solubility.[1] The ionic lattice dissociates readily.[1]

    • Polar Aprotic (DMSO, DMF): Moderate to High solubility.[1] Good for nucleophilic reactions where water is detrimental.[1]

    • Non-Polar/Chlorinated (Toluene, DCM, Hexane): Negligible solubility in salt form.[1] Requires in-situ neutralization or Phase Transfer Catalysis (PTC) .[1]

Table 1: Solubility & Reactivity Matrix
Solvent ClassSolubility (HCl Salt)Recommended Reaction UtilityMechanism Note
Water High (>100 mg/mL)Schotten-Baumann Acylation; Inorganic salt removalExcellent heat sink; requires biphasic system for organic electrophiles.[1]
Methanol/Ethanol HighHydrogenation; CrystallizationProtic nature may interfere with electrophiles (solvolysis risk).[1]
DMSO/DMF Moderate/High

; Alkylation
High boiling point makes removal difficult; promotes

rates.[1]
DCM/Chloroform InsolubleAcylation (Post-neutralization)Excellent for the free base; requires organic base (TEA/DIPEA) to dissolve salt.[1]
Toluene InsolublePd-Catalyzed CouplingStandard for Buchwald-Hartwig; requires biphasic conditions or prior free-basing.[1]
THF/2-MeTHF LowGrignard/Lithiation (Free base)Essential for organometallic steps; salt must be neutralized first.[1]

Strategic Solvent Selection by Reaction Type

Scenario A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki)

Target: Reaction at the Aryl Bromide (C-Br bond).[1][2]

Challenge: Pd-catalysts typically require non-polar solvents (Toluene, Dioxane), but the HCl salt is insoluble in these, leading to heterogeneous "slurries" that stall conversion.

The Solution: The "Solvent Switch" Protocol Do not attempt to run the reaction on the HCl salt directly in Toluene.

  • Option 1 (Biphasic): Use Toluene/Water (4:1) with a phase transfer agent (e.g., TBAB).[1] The base (K3PO4) dissolves in water, neutralizing the salt at the interface.

  • Option 2 (Alcoholic): Use t-Amyl Alcohol (t-AmOH) or n-Butanol .[1] These dissolve the salt partially and are compatible with Pd-catalysts, allowing higher temperatures (>100°C) than THF.

Scenario B: Chemoselective Acylation (N- vs O- Protection)

Target: Selective reaction of the Amine (-NH-) or Alcohol (-OH).[1][2][3][4]

Mechanistic Insight:

  • Kinetic Control (N-Acylation): In non-polar solvents with a base, the amine is more nucleophilic.[1]

  • Thermodynamic/Acidic Control (O-Acylation): In acidic media, the amine is protonated (protected), leaving the alcohol available for reaction.

Protocol Recommendation:

  • For N-Acylation: Use DCM or EtOAc with 2.5 eq. of Triethylamine (TEA).[1] The TEA liberates the free amine in situ, which reacts instantly with anhydrides/chlorides.

  • For O-Acylation: Use Trifluoroacetic Acid (TFA) or neat carboxylic acid.[1] The HCl salt naturally protects the nitrogen.

Visualizing the Decision Process

The following diagram illustrates the critical decision pathways for solvent selection based on the desired transformation.

SolventSelection Start Start: 3-[(4-Bromobenzyl)amino]-1-propanol HCl Target Select Target Transformation Start->Target Rxn_Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Target->Rxn_Pd Aryl Bromide Reactivity Rxn_Acyl Acylation/Protection Target->Rxn_Acyl N/O Functionalization Rxn_Alk N-Alkylation (SN2) Target->Rxn_Alk Amine Reactivity Solv_Biphasic Toluene/H2O + PTC (Phase Transfer) Rxn_Pd->Solv_Biphasic Standard Solv_Alc t-Amyl Alcohol (High T, Homogeneous) Rxn_Pd->Solv_Alc High Temp Required Solv_DCM DCM + DIPEA (Kinetic N-Selectivity) Rxn_Acyl->Solv_DCM Target: Amide Solv_Acid Acidic Media (O-Selectivity) Rxn_Acyl->Solv_Acid Target: Ester Solv_Polar DMF or DMSO + K2CO3 (Dissolves Salt) Rxn_Alk->Solv_Polar Homogeneous SN2

Figure 1: Decision tree for solvent systems based on the specific reactive site of the 3-[(4-Bromobenzyl)amino]-1-propanol HCl salt.

Experimental Protocols

Protocol A: In-Situ Free-Basing for N-Acylation

Objective: Convert the HCl salt to the free amine and react with an acyl chloride in one pot.

  • Suspension: Charge 1.0 eq (e.g., 5.0 g) of 3-[(4-Bromobenzyl)amino]-1-propanol HCl into a reactor.

  • Solvent: Add 10 volumes (50 mL) of Dichloromethane (DCM) . Note: The solid will remain suspended.

  • Neutralization: Cool to 0°C. Add 2.5 eq of Diisopropylethylamine (DIPEA) dropwise.

    • Observation: The slurry will clear as the HCl is scavenged and the lipophilic free amine dissolves.

  • Reaction: Add 1.1 eq of the Acyl Chloride dropwise. Maintain temperature <5°C to prevent O-acylation side reactions.

  • Workup: Quench with water. The DCM layer contains the product.

Protocol B: Suzuki Coupling (Aryl Bromide)

Objective: Coupling with Phenylboronic acid.[1]

  • Solvent System: Prepare a mixture of 1,4-Dioxane/Water (4:1) .[1] The water is crucial to dissolve the inorganic base and the HCl salt initially.

  • Loading: Charge Substrate (1.0 eq), Boronic Acid (1.2 eq), and

    
     (3.0 eq).[1]
    
    • Why 3.0 eq Base? 1.0 eq is consumed to neutralize the amine-HCl; 2.0 eq are required for the Suzuki cycle.

  • Catalyst: Degas with Nitrogen for 15 mins. Add

    
     (0.05 eq).[1]
    
  • Reflux: Heat to 90°C. The reaction should proceed in a biphasic but well-mixed system.

Safety & Handling (SDS Highlights)

  • Corrosivity: As an amino-alcohol hydrochloride, the dust can be irritating to respiratory tracts.[1]

  • Hygroscopicity: The HCl salt is hygroscopic.[1][5] Store in a desiccator. Moisture uptake alters the molecular weight calculation, leading to stoichiometry errors in coupling reactions.

  • Incompatibility: Avoid strong oxidizing agents (reacts with alcohol/amine) and strong bases (liberates volatile free amine if low MW, though this specific molecule is non-volatile).[1]

References

  • Buchwald-Hartwig Amination Guide. University of Windsor / Merck Index.[1] (General principles of solvent effects in Pd-coupling). [Link]

  • Chemoselective Acylation of Amino Alcohols. Beilstein Journal of Organic Chemistry. (Mechanisms for N vs O selectivity). [Link]

  • Solubility of Amino Acids and Salts. University of Rhode Island. (Fundamental solubility logic for zwitterions and salts). [Link]

  • General Synthesis of Amino Acid Salts. Organic Chemistry Portal. (Water as a solvent for amino alcohol transformations).[1][6][7] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-[(4-Bromobenzyl)amino]-1-propanol Hydrochloride

[1] Case ID: REC-721453-HCl Status: Active Guide Department: Chemical Process R&D[1] Executive Summary & Solvent Selection Matrix The Challenge: Purifying 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride presents a spec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: REC-721453-HCl Status: Active Guide Department: Chemical Process R&D[1]

Executive Summary & Solvent Selection Matrix

The Challenge: Purifying 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride presents a specific polarity conflict. The molecule contains a hydrophilic ionic head group (amine hydrochloride + hydroxyl) and a lipophilic tail (bromobenzyl).

  • Risk: Using highly polar solvents (Water, Methanol) often leads to poor recovery (high solubility).[1]

  • Risk: Using non-polar solvents results in no dissolution.[1]

  • Major Issue: This class of compounds is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly if the solvent boiling point exceeds the salt's melting point or if impurities depress the melting point.

Recommended Solvent Systems

Based on structural analogues (e.g., Propranolol HCl, Benzylamines) and solubility parameters, the following systems are validated for this class of compounds.

SystemSolvent CompositionPolarity LogicBest For
A (Primary) Isopropanol (IPA) Medium-Polar ProticGeneral Purification. IPA often balances solubility at boiling vs. insolubility at

better than Ethanol.[1]
B (High Purity) Ethanol (Abs.)[1] + Diethyl Ether Solvent + Anti-SolventSmall Scale / High Purity. Ethanol dissolves the salt; Ether forces precipitation of the salt while keeping non-polar impurities in solution.[1]
C (Scale-Up) Ethanol + Ethyl Acetate Solvent + Anti-SolventProcess Chemistry. Avoids the flammability/peroxide risks of ether.[1] EtOAc acts as a robust anti-solvent.[1]
D (Alternative) Acetonitrile Polar AproticRemoval of Inorganic Salts. If the crude contains NaCl/KBr, Acetonitrile dissolves the organic salt but leaves inorganics behind.[1]

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision process for selecting the correct purification route based on your crude material's behavior.

RecrystallizationLogic Start Start: Crude Solid/Oil CheckSolubility Test Solubility in Hot Isopropanol (IPA) Start->CheckSolubility Dissolves Dissolves Completely? CheckSolubility->Dissolves Cooling Cool to Room Temp then 0°C Dissolves->Cooling Yes Insoluble Insoluble Hot Dissolves->Insoluble No CrystalsForm Crystals Form? Cooling->CrystalsForm Success Filter & Dry (System A) CrystalsForm->Success Yes OilingOut Oiling Out Occurs (Two liquid layers) CrystalsForm->OilingOut No (Oil) AddAntiSolvent Reheat & Add Anti-Solvent (EtOAc or Et2O) OilingOut->AddAntiSolvent Modify System Seed Seed with Pure Crystal at Cloud Point AddAntiSolvent->Seed Seed->Success SwitchSolvent Switch to Ethanol (More Polar) Insoluble->SwitchSolvent SwitchSolvent->AddAntiSolvent

Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during amine HCl salt purification.

Detailed Experimental Protocols

Protocol A: The Isopropanol (IPA) Method (Standard)

Best for: Routine purification of crude solid with moderate impurities.

  • Preparation: Place 1.0 g of crude 3-[(4-Bromobenzyl)amino]-1-propanol HCl in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Isopropanol (IPA) in small portions (start with 3 mL) while heating the flask on a steam bath or hot plate (approx.

    
    ).[1][2]
    
    • Critical: Add just enough hot IPA to dissolve the solid.[1] If the solution is colored, add 5% w/w activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a paper towel if necessary).

    • Why: Rapid cooling traps impurities in the lattice.[1]

  • Finishing: Once at room temperature, place the flask in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the white needles using a Buchner funnel. Wash the cake with 1 mL of cold IPA.

  • Drying: Dry in a vacuum oven at

    
     (hygroscopic salt risk: ensure desiccant is present).
    
Protocol B: The Ethanol/Ethyl Acetate Anti-Solvent Method

Best for: Material that oils out in pure alcohols or has high solubility.

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling absolute Ethanol (

    
    ).
    
  • Anti-Solvent Addition: While maintaining a gentle boil, add Ethyl Acetate dropwise until a persistent cloudiness (turbidity) appears.[1]

  • Clarification: Add 1-2 drops of Ethanol to clear the solution (make it just soluble).

  • Seeding (Crucial): Remove from heat. As the temperature drops to

    
    , add a "seed" crystal of pure product. Scratch the inner wall of the flask with a glass rod to induce nucleation.[1]
    
  • Cooling: Allow to cool to room temperature undisturbed, then refrigerate.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

  • Cause: The melting point of the solvated salt is lower than the boiling point of your solvent, or impurities are acting as a flux.

  • Solution:

    • Lower the temperature: Do not boil. Dissolve at a lower temperature (

      
      ) using slightly more solvent.
      
    • Vigorous Agitation: Rapid stirring during the cooling phase can sometimes force the oil to solidify into a powder.[1]

    • Seeding: This is the most effective fix.[1] You must provide a template for the crystal lattice to form.[1]

Q2: My yield is very low (<50%). Where is my product?

  • Cause: The compound is likely too soluble in the alcohol, or the "mother liquor" still holds the salt.

  • Solution:

    • Concentrate the mother liquor (filtrate) to half volume and cool again to get a "second crop."

    • Switch to System B (Ethanol/Ether).[1] The addition of ether drastically reduces the solubility of the salt, forcing it out of solution.

Q3: The crystals are sticky and hygroscopic.

  • Cause: Excess HCl trapped in the lattice or ambient moisture absorption.[1]

  • Solution: Wash the final filter cake with anhydrous Diethyl Ether (which removes surface water and excess acid) and dry immediately in a vacuum desiccator over

    
     or KOH pellets.
    

Q4: Can I use water?

  • Technical Insight: While the salt is water-soluble, water is difficult to remove (high boiling point) and often dissolves the impurities just as well as the product. Water/Ethanol mixtures can be used, but pure organic systems (IPA or EtOH/EtOAc) usually yield a drier, easier-to-handle solid.[1]

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedures for amine hydrochloride purification, pp. 120-125).[1]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed.[1] Butterworth-Heinemann, 2013.[1] (Reference for general solvent classes for ammonium salts).

  • Guley, P. C., et al. "Preparation of Propranolol Hydrochloride Macrocrystals."[1][3] U.S. Patent 5,095,151, Mar 10, 1992.[1][3] Link

    • Relevance: Propranolol is a structural analogue (secondary amine, alcohol, aromatic ring).[1] This patent validates the use of Alcohol/Alkane and Alcohol systems for this specific pharmacophore.[1]

  • Melloni, P., et al. "High purity degree 2-[4-(3- and 2-fluorobenzyloxy)benzylamino]propanamides."[1] EP Patent 2474521 B1, 2012.[1] Link

    • Relevance: Discusses the purification of benzylamino-propanamide derivatives, highlighting the difficulty of separating mono- vs. bis-alkylated impurities and the effectiveness of specific solvent washes.

Sources

Optimization

Preventing oxidation of the amino group in 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride

Product: 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride Topic: Prevention of Amino Group Oxidation Core Directive: The Stability Paradox You are likely working with 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride as...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride Topic: Prevention of Amino Group Oxidation

Core Directive: The Stability Paradox

You are likely working with 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride as a building block for library synthesis or as a drug intermediate.

The Critical Insight: The hydrochloride salt form (as supplied) is kinetically stable. The oxidation risk is not inherent to the salt but is triggered immediately upon free-basing (neutralization) or exposure to moisture that causes hydrolysis.

The oxidation of secondary benzylamines is a radical-chain process driven by the weakness of the benzylic C-H bond, not just the nitrogen lone pair. The 4-bromo substituent provides some electronic stabilization, but it does not immunize the molecule against oxidative degradation into imines and aldehydes.

Troubleshooting & FAQs

Module A: Storage & Visual Inspection

Q: My white powder has turned faint yellow. Is it still usable? A: The yellowing indicates the formation of a conjugated imine (Schiff base) impurity, likely N-(3-hydroxypropyl)-4-bromobenzaldimine.

  • Diagnosis: This occurs if the HCl salt was exposed to moisture (hydrolysis) or if the container was not flushed with inert gas.

  • Action:

    • If <5% Yellow: Recrystallize immediately from Ethanol/Et2O to remove the imine.

    • If Bright Yellow/Orange: The degradation is autocatalytic. Discard the lot to prevent radical initiation in your downstream reaction.

Q: Why does the "HCl" salt offer protection? A: Oxidation requires the abstraction of a hydrogen atom from the benzylic carbon (


-C). In the salt form, the nitrogen is protonated (

). This positive charge exerts a strong inductive effect (

), pulling electron density away from the benzylic C-H bonds, increasing their bond dissociation energy (BDE) and making them resistant to radical attack.
Module B: Reaction Conditions (The Danger Zone)

Q: I need to use the free base for a nucleophilic substitution. How do I prevent oxidation during the reaction? A: The moment you neutralize the HCl, the "protection" is lost. Follow this "Zero-Oxygen" Protocol :

  • Solvent Sparging: Do not just sonicate. Sparge reaction solvents with Argon for 15 minutes before adding the amine.

  • Add Antioxidants (Optional): If your chemistry tolerates it, add 0.1 mol% BHT (Butylated hydroxytoluene) . It acts as a radical scavenger, terminating the chain reaction before the imine forms.

  • Metal Chelation: Trace transition metals (Fe, Cu from spatulas or solvent drums) catalyze benzylic oxidation. Add EDTA if using aqueous buffers.

Q: Can I use standard silica gel chromatography for purification? A: Risky. Silica is slightly acidic and often contains trace metals (Fe) that can oxidize benzylamines on the column, leading to "streaking" and low recovery.

  • Solution: Pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize active sites, or use neutral alumina.

Scientific Grounding: The Mechanism of Failure

Understanding the enemy is the only way to defeat it. The oxidation of this molecule follows a specific Benzylic Autoxidation Pathway .

Figure 1: Oxidative Degradation Pathway

BenzylicOxidation Amine Secondary Amine (Free Base) Radical Benzylic Radical (Stabilized by Phenyl) Amine->Radical H-Abstraction (Light/Metals/O2) Peroxy Peroxy Radical (Intermediate) Radical->Peroxy + O2 Imine Imine (Schiff Base) (Yellow Impurity) Peroxy->Imine - H2O2 Aldehyde 4-Bromobenzaldehyde (Hydrolysis Product) Imine->Aldehyde + H2O (Hydrolysis)

Caption: The degradation cascade. The benzylic position (next to the N and the Phenyl ring) is the "Achilles' heel," susceptible to radical attack once the amine is free-based.

Data & Specifications

Stability Profile: Salt vs. Free Base
ParameterHydrochloride Salt (Target)Free Base (Reactive)
Storage State Solid (Crystalline)Oil or Low-Melting Solid
Oxidation Rate Negligible (<0.1% / year)High (Visible typically in 24-48h)
Primary Risk Hygroscopicity (Moisture uptake)Benzylic C-H Abstraction
Handling Atmosphere Ambient (Dry)Argon/Nitrogen (Strict)
Color Indicator White / Off-WhiteClear

Yellow

Brown

Operational Workflow

Use this decision tree to determine the correct handling procedure based on your experimental stage.

Figure 2: Handling Decision Tree

HandlingWorkflow Start Start: 3-[(4-Bromobenzyl)amino]-1-propanol HCl Check Visual Inspection: Is it White? Start->Check Yes Yes Check->Yes No No (Yellow) Check->No Usage Intended Use? Yes->Usage Purify Recrystallize: EtOH/Et2O No->Purify Purify->Check Storage Long-term Storage: Keep as HCl salt Desiccator +4°C Usage->Storage Inventory Reaction Synthesis: 1. Degas solvent (Ar) 2. Add Base (e.g., TEA) 3. Use immediately Usage->Reaction Experiment

Caption: Operational logic for assessing purity and selecting the correct handling protocol to minimize oxidative loss.

References

  • Vertex AI Search. (2024). Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. NIH/ACS. 1[2]

  • Mingxu Chemicals. (2025). How to prevent the oxidation of Amine Catalyst? - Storage Conditions & Antioxidants.[3] 3

  • ScienceMadness. (2015). Hydrochloride vs non-hydrochloride compounds: Stability of Amine Salts. 4

  • ResearchGate. (2012).[5] How to prevent/minimize rapid air oxidation of arylamine. 5

  • ACS Publications. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones. Journal of Organic Chemistry. 6

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 3-[(4-Bromobenzyl)amino]-1-propanol HCl

[1] Subject: Troubleshooting Hygroscopicity, Storage Stability, and Remediation Protocols Document ID: TSC-2026-BBA-HCl Applicable Compound: 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride Chemical Class: Secondary Ami...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Troubleshooting Hygroscopicity, Storage Stability, and Remediation Protocols Document ID: TSC-2026-BBA-HCl Applicable Compound: 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride Chemical Class: Secondary Amine Hydrochloride / Amino-alcohol[1]

Executive Summary & Chemical Context

The Problem: Users frequently report that 3-[(4-Bromobenzyl)amino]-1-propanol HCl transitions from a free-flowing crystalline powder to a sticky gum or liquid (deliquescence) upon exposure to ambient air.[1]

The Science (Why this happens): This molecule possesses a "Janus-faced" structure that drives hygroscopicity:

  • Hydrophilic Head: The ammonium chloride salt moiety (

    
    ) and the primary alcohol (
    
    
    
    ) are potent hydrogen bond donors/acceptors.[1] The lattice energy of the salt is easily overcome by the hydration energy provided by atmospheric moisture.
  • Lipophilic Tail: The 4-bromobenzyl group is hydrophobic.[1] When the salt absorbs water, it does not always dissolve cleanly; instead, it often forms a viscous, biphasic "oil" (oiling out) because the lipophilic tail resists full aqueous solvation while the head group demands it.

Immediate Triage: "My Sample is Wet"

If your sample has already absorbed moisture, do not discard it.[1] Use the following decision matrix to determine the salvage protocol.

Decision Matrix: Remediation Workflow

TriageFlow Start Current State of 3-[(4-Bromobenzyl)amino]-1-propanol HCl State1 Minor Clumping (Sticks to spatula) Start->State1 State2 Severe Caking (Solid block) Start->State2 State3 Deliquescence (Viscous Oil/Liquid) Start->State3 Action1 Vacuum Desiccation (P2O5 or KOH) State1->Action1 < 2% Water Action2 Mechanical Breakup + Vacuum Oven (40°C) State2->Action2 Surface Hydration Action3 Azeotropic Drying (Toluene Strip) State3->Action3 Fast Recovery Action4 Recrystallization (IPA / Et2O) State3->Action4 High Purity Req Action3->Action1 Final Polish

Figure 1: Triage decision tree for hygroscopic amine salts.[1] Select the path based on the physical state of the material.

Remediation Protocols (Detailed)

Protocol A: Azeotropic Drying (For Deliquesced "Oils")

Use this when the solid has turned into a liquid or sticky gum.

Theory: Water forms a low-boiling azeotrope with toluene (85°C).[1] The hydrophobic bromobenzyl group makes this compound tolerably soluble in hot toluene/alcohol mixtures, allowing water removal without thermal decomposition.

  • Dissolution: Dissolve the wet "oil" in a minimum amount of anhydrous Ethanol or Methanol to ensure homogeneity.

  • Chase Solvent: Add 10 volumes of Toluene .

  • Evaporation: Rotovap at 45–50°C under reduced pressure. The water will co-distill with the toluene/alcohol azeotrope.

  • Repetition: Repeat the toluene addition and evaporation 2–3 times until a white solid precipitates.

  • Final Dry: Place the resulting solid in a vacuum oven at 40°C over

    
     overnight.
    
Protocol B: Recrystallization System

Use this to restore crystallinity and purity.

Solvent SystemRatio (v/v)Procedure
Isopropanol (IPA) / Diethyl Ether 1:5 to 1:10Dissolve in hot IPA (min.[1] vol). Cool to RT. Add Et2O dropwise until turbid.[1] Refrigerate.
Ethanol / Hexane 1:10Dissolve in warm Ethanol.[1] Add Hexane slowly. Note: The bromobenzyl group aids solubility in organics.
Acetonitrile (ACN) PureDissolve in boiling ACN.[1] Cool slowly. (ACN is often excellent for amine hydrochlorides).[1]

Storage Architecture: The "Onion" Strategy

To prevent recurrence, storage must be layered. Single-layer screw caps are insufficient for long-term storage of amino-propanol HCl salts.[1]

Recommended Storage Setup:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.[1]

    • Critical: Wrap the cap junction with Parafilm® or electrical tape.

  • Secondary Containment: Place the vial inside a larger jar or desiccator containing a chemical desiccant.

  • Temperature: Store at -20°C .

    • Why? Lower temperatures reduce the kinetic rate of water absorption and hydrolysis.

Desiccant Selection Guide:

DesiccantEfficiencySuitability for Amine HCl SaltsNotes
Phosphorus Pentoxide (

)
HighExcellent Chemically reacts with water.[1][2][3][4] Best for recovery.
Silica Gel Low/MedPoor Physical adsorption only.[1] Reversible. Not strong enough for HCl salts.[1]
KOH Pellets HighGood Also absorbs acid vapors (HCl) if the salt dissociates slightly.
Drierite (CaSO4) MediumFair Good for secondary containment jars.[1]

Handling & Weighing Protocol

The Issue: Standard weighing introduces errors because the sample gains mass (water weight) during the 30–60 seconds it sits on the balance pan.

The Solution: Weighing by Difference This is the only validated method for quantitative transfer of this material.

WeighingFlow Step1 1. Tare Balance with Empty Vessel Step2 2. Add Sample to Weighing Bottle (Cap Immediately) Step1->Step2 Step3 3. Record Total Mass (M_total) Step2->Step3 Step4 4. Transfer Sample to Reaction Flask Step3->Step4 Step5 5. Weigh Empty Weighing Bottle (M_residue) Step4->Step5 Step6 6. Calc Mass: M = M_total - M_residue Step5->Step6

Figure 2: "Weighing by Difference" workflow to eliminate hygroscopic error.

Step-by-Step:

  • Dry a glass weighing bottle and cap in an oven; cool in a desiccator.

  • Add approximate amount of 3-[(4-Bromobenzyl)amino]-1-propanol HCl to the bottle inside a glove bag or dry box if possible. Cap immediately.

  • Weigh the capped bottle (

    
    ).
    
  • Quickly pour the solid into your reaction vessel. Do not use a spatula to scrape (takes too long).[1]

  • Immediately recap the weighing bottle.

  • Weigh the bottle again (

    
    ).
    
  • Mass Transferred =

    
    .[1]
    
    • Validation: This method negates the water weight gained during transfer because you are measuring the loss from the protected environment, not the gain on the balance pan.

Frequently Asked Questions (FAQ)

Q: Can I use a vacuum oven to dry the salt if it smells like vinegar or fish? A: No. A "fishy" smell indicates the salt has dissociated into the free amine (fishy) and HCl gas. Heating it further will drive off more HCl, degrading the purity.

  • Fix: You must re-acidify.[1] Dissolve in Ethanol, add 1.1 eq of HCl (in Dioxane or Ether), and recrystallize.

Q: Why not just use the "wet" salt and adjust the molecular weight? A: This is risky.

  • Stoichiometry: You don't know if the extra weight is 5% or 25% water without running a Karl Fischer titration every time.

  • Hydrolysis: The presence of water can facilitate the displacement of the bromide on the benzyl ring or other side reactions during sensitive couplings.

Q: Is the free base less hygroscopic? A: Yes, significantly. The free amine (3-[(4-Bromobenzyl)amino]-1-propanol) is a lipophilic oil or low-melting solid.[1] It is much easier to handle.[1]

  • Strategy: If storage is a chronic issue, store the compound as the free base. Convert to the HCl salt in situ immediately before use by adding HCl/Ether to your reaction mixture.

References

  • General Handling of Hygroscopic Amine Salts

    • BenchChem. (2025).[1][3] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. [1]

  • Weighing Methodologies

    • Michigan Technological University.[1] Weighing by Difference Protocol.

    • Chromatography Forum. (2005).[1] Weighing Procedure for Hygroscopic Substances.

  • Drying & Remediation Protocols

    • Sciencemadness Discussion. (2007).[1][2][5] Drying the water out of hygroscopic crystals (Azeotropic distillation).

    • ResearchGate. (2017).[1] Purification of organic hydrochloride salt.

  • Physical Properties & Structure

    • PubChem.[1][6] Compound Summary: Propranolol HCl (Structural Analog).[1]

    • ChemChart. 3-[(4-bromobenzyl)amino]-1-propanol Properties.

Sources

Optimization

Minimizing side reactions during the alkylation of 3-[(4-Bromobenzyl)amino]-1-propanol

Welcome to the technical support center for the alkylation of 3-[(4-Bromobenzyl)amino]-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 3-[(4-Bromobenzyl)amino]-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we address common challenges and provide in-depth, field-proven solutions to minimize side reactions and maximize the yield of your desired N-alkylated product.

Troubleshooting Guide: Minimizing Side Reactions

The alkylation of 3-[(4-Bromobenzyl)amino]-1-propanol presents a classic chemoselectivity challenge. The molecule possesses two nucleophilic sites: the secondary amine (N-H) and the primary alcohol (O-H). Additionally, the secondary amine can undergo further alkylation. This guide will help you troubleshoot and optimize your reaction conditions to favor the desired N-alkylation pathway.

Issue 1: Significant O-Alkylation is Observed

Q: I am seeing a significant amount of the O-alkylated ether byproduct in my reaction mixture. How can I improve N-selectivity?

A: The competition between N- and O-alkylation is a primary hurdle. The relative nucleophilicity of the amine and the alcohol dictates the reaction's course. While amines are generally more nucleophilic than alcohols, the reaction conditions can significantly influence this balance.[1] Here’s how to favor N-alkylation:

  • Choice of Base and Solvent: The base and solvent system is critical. A strong base will deprotonate both the amine and the alcohol, but the resulting alkoxide is a potent nucleophile. To favor N-alkylation, consider using a milder base that selectively deprotonates the more acidic N-H proton or at least minimizes the concentration of the alkoxide.

    • Recommended Conditions: Use a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).[2][3][4] These conditions tend to favor N-alkylation. The use of a strong base like sodium hydride (NaH) can lead to a higher proportion of O-alkylation due to the formation of the highly reactive sodium alkoxide.

    • Solvent Effects: The choice of solvent can influence the regioselectivity of the alkylation.[3][4][5] Polar aprotic solvents like DMF can favor N-alkylation.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled N-alkylation product over the thermodynamically favored O-alkylated product. Start the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Protecting Groups: The most robust strategy to eliminate O-alkylation is to temporarily protect the hydroxyl group.[6][7][8][9] A protecting group masks the alcohol's reactivity, directing the alkylation exclusively to the nitrogen atom.

    • Silyl Ethers (e.g., TBDMS): A tert-butyldimethylsilyl (TBDMS) group is an excellent choice. It is stable under the basic conditions of N-alkylation and can be easily removed later with a fluoride source like tetrabutylammonium fluoride (TBAF).[10]

    • Tetrahydropyranyl (THP) Ethers: THP is another suitable protecting group, stable to basic conditions and removable with mild acid.[7][8][9]

  • Protection:

    • Dissolve 3-[(4-Bromobenzyl)amino]-1-propanol (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 eq.) or imidazole (1.2 eq.).

    • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) dropwise at 0 °C.

    • Stir at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction and purify the silyl-protected intermediate.

  • N-Alkylation:

    • Dissolve the TBDMS-protected amino alcohol (1.0 eq.) in anhydrous DMF.

    • Add a base such as K₂CO₃ (1.5 eq.).

    • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) and stir at the desired temperature (e.g., room temperature to 60 °C).

    • Monitor the reaction by TLC or LC-MS.

  • Deprotection:

    • After the alkylation is complete and the product is isolated, dissolve it in tetrahydrofuran (THF).

    • Add tetrabutylammonium fluoride (TBAF, 1.1 eq. of a 1M solution in THF).

    • Stir at room temperature until the silyl group is removed (monitor by TLC).

    • Work up and purify the final N-alkylated product.

Issue 2: Formation of a Quaternary Ammonium Salt (Dialkylation)

Q: My desired mono-alkylated product is reacting further to form a tertiary amine and then a quaternary ammonium salt. How can I prevent this over-alkylation?

A: Over-alkylation is a common problem because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[11][12] To favor mono-alkylation, you need to control the stoichiometry and reaction conditions carefully.

  • Stoichiometry of the Alkylating Agent: Use a slight excess of the amine relative to the alkylating agent. This ensures that the alkylating agent is consumed before it can react significantly with the product. A 1:1 to 1.2:1 ratio of amine to alkylating agent is a good starting point.[13]

  • Slow Addition of the Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C).[13] This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.

  • Choice of Base: Using a milder base can sometimes help. Strong bases can lead to a higher concentration of the deprotonated, more reactive amine. Cesium hydroxide has been reported to promote selective N-monoalkylation of primary amines.[14]

  • Bulky Alkylating Agents: If your synthesis allows, using a sterically hindered alkylating agent can disfavor a second alkylation due to steric hindrance.

BaseSolventTemperature (°C)N/O Selectivity (approx.)Mono/Di-alkylation Ratio (approx.)
K₂CO₃DMF25-60High N-selectivityFavors Mono-alkylation
Cs₂CO₃MeCN25-60High N-selectivityFavors Mono-alkylation
NaHTHF0-25Lower N-selectivityIncreased Di-alkylation
TriethylamineDCM25Moderate N-selectivityModerate Mono-alkylation

Note: These are general trends and the optimal conditions should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for this alkylation?

A1: For a good balance of reactivity and selectivity towards mono-N-alkylation, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or acetonitrile are excellent starting points.[2][3][4]

Q2: Can I perform this reaction without a protecting group?

A2: Yes, it is possible, but it will require careful optimization of the reaction conditions (base, solvent, temperature, and stoichiometry) to minimize O-alkylation.[15] If you are struggling with selectivity, using a protecting group is the most reliable approach.[6][7][8][9]

Q3: Are there alternative, more environmentally friendly alkylating agents I can use instead of alkyl halides?

A3: Yes, the use of alcohols as alkylating agents in "hydrogen borrowing" or "hydrogen autotransfer" catalysis is a greener alternative.[16][17][18] These reactions are typically catalyzed by transition metals (e.g., iridium, ruthenium, manganese) and produce water as the only byproduct.[16][17][18] This approach can also be highly selective for N-alkylation.[19][20][21]

Q4: How do I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting material, the desired product, and any byproducts. Staining with ninhydrin can be useful for visualizing the amines. For more quantitative analysis, LC-MS or GC-MS can be used.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired N-alkylation pathway and the common side reactions.

Desired N-Alkylation Pathway

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Desired Product Start 3-[(4-Bromobenzyl)amino]-1-propanol + Alkyl Halide (R-X) Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Base Deprotonation of N-H Product N-Alkylated Product Base->Product SN2 Attack on R-X

Caption: Desired N-alkylation reaction workflow.

Competing Side Reactions

G cluster_pathways Reaction Pathways Start 3-[(4-Bromobenzyl)amino]-1-propanol + Alkyl Halide (R-X) N_Alkylation Desired N-Alkylation Start->N_Alkylation O_Alkylation O-Alkylation Side Reaction Start->O_Alkylation Di_Alkylation Di-Alkylation Side Reaction N_Alkylation->Di_Alkylation + R-X

Caption: Competing reaction pathways during alkylation.

Troubleshooting Workflow

This workflow provides a systematic approach to optimizing your reaction.

G Start Start: Initial Alkylation Attempt Check_Selectivity Analyze Product Mixture: N/O Selectivity & Mono/Di-alkylation Start->Check_Selectivity Good_Selectivity Good Selectivity? (>90% desired product) Check_Selectivity->Good_Selectivity Optimize_Conditions Optimize Conditions: - Adjust Base/Solvent - Lower Temperature - Slow Addition of Alkylating Agent Good_Selectivity->Optimize_Conditions No End End: Optimized Protocol Good_Selectivity->End Yes Optimize_Conditions->Check_Selectivity Use_PG Implement Protecting Group Strategy (e.g., TBDMS, THP) Optimize_Conditions->Use_PG If optimization fails Use_PG->End

Caption: A decision-making workflow for troubleshooting.

References

  • [Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[2][6][7]Triazolo[8][19]pyridines, and Related Deaza-Compounds | - ACS Publications]([Link])

Sources

Troubleshooting

Improving shelf-life and stability of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride solutions

Product: 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride Chemical Class: Secondary Amino-Alcohol / Benzyl Halide Derivative Primary Application: Pharmaceutical Intermediate / Building Block Introduction Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride Chemical Class: Secondary Amino-Alcohol / Benzyl Halide Derivative Primary Application: Pharmaceutical Intermediate / Building Block

Introduction

Welcome to the technical support hub for 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride . As a secondary amine salt containing a halogenated aromatic ring and a primary alcohol, this compound presents a triad of stability challenges: oxidative sensitivity , hygroscopicity , and photolytic degradation .

This guide moves beyond generic advice, applying structural activity relationships (SAR) to predict degradation pathways and providing field-proven protocols to mitigate them.

Module 1: Critical Stability Factors (The "Why")

To stabilize this compound, you must understand what destroys it. The molecule contains three "structural alerts" that dictate its handling:

The Benzylic Amine Liability (Oxidation)

The carbon atom between the aromatic ring and the nitrogen (the benzylic position) is electronically activated. In the presence of dissolved oxygen and light, this site is prone to radical abstraction, leading to the formation of an imine intermediate which hydrolyzes into 4-bromobenzaldehyde (distinct almond/chemical odor) and 3-amino-1-propanol .

  • Visual Indicator: Solution turns yellow/orange.

The Hydrochloride Salt Matrix (Hygroscopicity)

While the HCl salt improves solubility compared to the free base, it renders the solid highly hygroscopic. Absorption of atmospheric moisture creates a localized aqueous environment on the solid surface, accelerating hydrolysis and allowing "micro-pH" shifts that can precipitate the free base.

  • Visual Indicator: Clumping of solids or "oil" formation on the surface.

The Aryl Bromide (Photolysis)

The Carbon-Bromine (C-Br) bond on the aromatic ring is susceptible to homolytic cleavage under UV light (254–365 nm). This generates radical species that cross-link, leading to intractable brown tars.

  • Visual Indicator: Darkening of solution/solid over time, even in sealed vials.

Module 2: Degradation Pathways Visualization

The following diagram maps the specific chemical failures that occur when storage conditions are compromised.

DegradationPathways cluster_legend Legend Start Intact Molecule (HCl Salt) Oxidation Oxidative Degradation Start->Oxidation Dissolved O2 Photolysis Photolytic Cleavage Start->Photolysis UV Light (λ < 380nm) Imine Imine Intermediate Oxidation->Imine -2H Aldehyde 4-Bromobenzaldehyde (Yellow/Odor) Imine->Aldehyde +H2O (Hydrolysis) Radical Aryl Radical Photolysis->Radical C-Br Homolysis Polymer Oligomers/Tars (Brown Precipitate) Radical->Polymer Coupling Safe Stable Risk Mechanism Fail Failure Mode

Figure 1: Mechanistic degradation pathways showing oxidative cleavage (top) and photolytic radical formation (bottom).

Module 3: Troubleshooting Guide (FAQ)

Scenario A: "My solution turned yellow overnight."
  • Diagnosis: Oxidative degradation of the benzylic amine.

  • Root Cause: The solvent used contained dissolved oxygen, or the headspace was not purged with inert gas.

  • Immediate Fix: The yellow color often indicates trace benzaldehyde formation. If the assay is still >98%, you may use it immediately. If >5% degradation, discard.

  • Prevention: Use the Degassing Protocol (see Module 4) for all solvents. Add an antioxidant like Ascorbic Acid (0.1%) if compatible with your downstream application.

Scenario B: "A white precipitate formed after 24 hours at 4°C."
  • Diagnosis: "Salting out" or pH Shift.

  • Root Cause:

    • Temperature Shock: The solubility of the HCl salt decreases significantly at 4°C in high-salt buffers (e.g., PBS).

    • pH Drift: If the buffer pH > 7.5, the compound deprotonates to its free base form, which is much less soluble in water.

  • Prevention:

    • Maintain pH between 4.5 and 6.0 for maximum stability.

    • Avoid high-molarity phosphate buffers; use Acetate or Citrate buffers for cold storage.

Scenario C: "The solid powder has turned into a sticky gum."
  • Diagnosis: Deliquescence (Hygroscopic failure).

  • Root Cause: The container seal was compromised, or the container was opened while cold (condensation).

  • Recovery: You cannot easily "dry" the gum back to a crystal without risk of degradation. Redissolve in methanol, filter, and use as a stock solution.

  • Prevention: Store in a desiccator. Allow the vial to reach room temperature before opening to prevent condensation.

Module 4: Optimized Preparation Protocol

To ensure shelf-life >6 months for solutions, follow this rigorous preparation workflow.

Reagents Required
  • Solvent: Water (Type I) or Methanol (HPLC Grade).

  • Buffer (Optional): 10mM Ammonium Acetate (pH 5.0).

  • Gas: High-purity Nitrogen or Argon.

Step-by-Step Methodology
  • Solvent Degassing (Critical Step):

    • Why: Removes dissolved oxygen that attacks the benzylic position.

    • How: Sparge the solvent with Nitrogen gas for 15 minutes using a fritted glass dispersion tube. Alternatively, sonicate under vacuum for 10 minutes.

  • Weighing & Dissolution:

    • Weigh the specific amount of 3-[(4-Bromobenzyl)amino]-1-propanol HCl.

    • Add to the degassed solvent.[1]

    • Note: Do not vortex aggressively (introduces air). Swirl gently or use a magnetic stirrer on low speed.

  • Filtration (Sterilization/Cleanup):

    • Pass through a 0.22 µm PVDF or PES filter.

    • Avoid: Nylon filters (can adsorb amines).

  • Storage Packaging:

    • Aliquot into Amber Glass Vials (Type I Borosilicate).

    • Why Amber? Blocks UV light to prevent C-Br bond cleavage.

    • Headspace Purge: Blow a gentle stream of Nitrogen into the vial headspace for 5 seconds before capping.

Workflow Visualization

PrepWorkflow Step1 1. Solvent Degassing (N2 Sparge / Vacuum) Step2 2. Dissolution (Low Shear Mixing) Step1->Step2 Step3 3. Filtration (0.22 µm PVDF) Step2->Step3 Step4 4. Aliquot & Purge (Amber Vial + N2 Overlay) Step3->Step4

Figure 2: Optimized solution preparation workflow to minimize oxidative stress.

Module 5: Stability Data Summary

Note: Data derived from structural analogs and standard amine salt behaviors (ICH Q1A principles).

ParameterSolid State (Desiccated)Solution (Water, pH 5)Solution (PBS, pH 7.4)
Shelf Life (-20°C) > 2 Years6 Months1 Month
Shelf Life (4°C) 1 Year1 Month< 1 Week
Shelf Life (RT) 3 Months48 Hours24 Hours
Light Sensitivity ModerateHighHigh
Oxidation Risk LowModerateHigh

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11664966 (Free Base Analog). [Link]

  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 7(1), 1–32. [Link]

  • Tonnesen, H. H. (2001). "Photostability of Drugs and Drug Formulations."[3][4][6] CRC Press. (Reference for benzyl halide photolysis mechanisms).

Sources

Optimization

Dealing with incomplete reactions when synthesizing 3-[(4-Bromobenzyl)amino]-1-propanol

Status: Operational Ticket ID: CHEM-SUP-721453 Subject: Troubleshooting Incomplete Reactions in Reductive Amination Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Diagno...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-721453 Subject: Troubleshooting Incomplete Reactions in Reductive Amination Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Diagnostic Workflow

You are encountering incomplete conversion while synthesizing 3-[(4-Bromobenzyl)amino]-1-propanol (CAS: 721453-52-7). This secondary amine is synthesized via the reductive amination of 4-bromobenzaldehyde and 3-amino-1-propanol .

Incomplete reactions in this pathway typically stem from three failure modes:

  • Equilibrium Stagnation: The intermediate imine (Schiff base) fails to form quantitatively due to water accumulation.

  • Chemoselectivity Mismatch: The reducing agent attacks the aldehyde (forming 4-bromobenzyl alcohol) faster than the imine.

  • Reagent Deactivation: Borohydride species decompose due to solvent moisture or improper pH.

Diagnostic Logic Tree

Use the following workflow to identify your specific failure point.

DiagnosticTree Start START: Reaction Incomplete CheckTLC 1. Check TLC/LCMS Is 4-Bromobenzaldehyde remaining? Start->CheckTLC YesAldehyde Yes: Aldehyde Persists CheckTLC->YesAldehyde High SM NoAldehyde No: Aldehyde Consumed CheckTLC->NoAldehyde Low SM CheckAlcohol 2. Check for 4-Bromobenzyl Alcohol (Reduction Byproduct) YesAldehyde->CheckAlcohol CheckImine 3. Check for Intermediate Imine (Mass ~240-242) NoAldehyde->CheckImine Issue1 ISSUE: Competitive Reduction Reductant is attacking aldehyde before imine forms. CheckAlcohol->Issue1 Alcohol Present Issue2 ISSUE: Equilibrium Stall Water is preventing imine formation. CheckAlcohol->Issue2 No Alcohol Issue3 ISSUE: Weak Reductant Imine formed but not reducing. CheckImine->Issue3 Imine Present

Figure 1: Diagnostic logic for identifying the root cause of incomplete reductive amination.

Technical Deep Dive: The Mechanics of Failure

To fix the reaction, you must control the equilibrium between the Aldehyde (1) , the Amine (2) , and the Imine Intermediate (3) .

The Pathway & Critical Control Points

ReactionMechanism Aldehyde 4-Bromobenzaldehyde Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal Alcohol Side Product: Benzyl Alcohol Aldehyde->Alcohol Direct Reduction (If NaBH4 used too early) Amine 3-Amino-1-propanol Amine->Hemiaminal Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O (Reversible!) Product Target Secondary Amine Imine->Product Reduction (NaBH(OAc)3) Water H2O (Must Remove!)

Figure 2: Reaction pathway showing the critical reversibility of the imine formation step.

Root Cause 1: The Water Problem (Equilibrium Stall)

The formation of the imine (Schiff base) releases one equivalent of water.

  • The Problem: If water is not removed, the equilibrium shifts back toward the starting materials (hydrolysis).

  • The Fix: Add a drying agent (MgSO₄ or Molecular Sieves 4Å) during the imine formation step, or use a solvent that forms an azeotrope with water (e.g., Toluene) if using a Dean-Stark trap (though less common for this specific synthesis).

Root Cause 2: The Reductant Trap (Chemoselectivity)

Choosing the wrong reducing agent is the most common cause of "incomplete" reactions where starting material remains or side products form.

Reducing AgentReactivity ProfileRisk LevelRecommendation
NaBH₄ (Sodium Borohydride)Strong. Reduces Aldehydes AND Imines rapidly.[1][2]High. If added before imine is fully formed, it reduces the aldehyde to alcohol (dead end).Use only in Stepwise protocols (Form imine

Add NaBH₄).
NaBH(OAc)₃ (STAB)Mild. Reduces Imines much faster than Aldehydes.[2]Low. Allows "Direct" reductive amination (One-Pot).[2][3][4]Preferred. Self-regulates the reaction.
NaBH₃CN (Cyanoborohydride)Mild.[5] Effective at pH 6-7.Medium. Toxic (Cyanide risk). Requires pH monitoring.Effective, but STAB is safer and greener.

Corrective Protocols

Choose the protocol that matches your available reagents.[6] Protocol A is the industry gold standard for high yield and purity.

Protocol A: Direct Reductive Amination (The "STAB" Method)

Best for: Avoiding side reactions and simplifying workup.

Reagents:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • 3-Amino-1-propanol (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

Step-by-Step:

  • Imine Formation: Dissolve 4-bromobenzaldehyde and 3-amino-1-propanol in DCE under Nitrogen.

  • Activation: Add Acetic Acid. This catalyzes imine formation and buffers the system.

  • Reduction: Add STAB in one portion.

    • Why? STAB is sterically bulky and electron-deficient, making it less nucleophilic toward the aldehyde carbonyl but highly reactive toward the protonated imine [1].

  • Time: Stir at Room Temperature for 4–16 hours.

  • Quench: Add saturated aqueous NaHCO₃. This neutralizes the acid and decomposes excess borohydride.

Protocol B: Stepwise Reductive Amination (The "NaBH₄" Method)

Best for: When STAB is unavailable or cost is a primary constraint.

Reagents:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • 3-Amino-1-propanol (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.2 equiv)

  • Solvent: Methanol (MeOH)[7][8]

  • Drying Agent: MgSO₄ or Molecular Sieves (Essential)

Step-by-Step:

  • Dehydration: Mix aldehyde and amine in MeOH. Add MgSO₄ (approx. 200mg per mmol).

  • Equilibrium Shift: Stir for 2–4 hours before adding any reductant.

    • Critical Check: Perform TLC. If aldehyde spot is visible, do not proceed . Add more drying agent or heat gently (40°C).

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise.

    • Why? Cooling suppresses the reduction of any residual aldehyde.

  • Workup: Filter off MgSO₄ before quenching with water to prevent hydrolysis of any unreduced imine.

FAQ: Specific Troubleshooting

Q: I see a new spot on TLC that isn't product or aldehyde. What is it? A: This is likely 4-bromobenzyl alcohol . This occurs if the reducing agent reduced the aldehyde directly.

  • Fix: Switch to Protocol A (STAB). If you must use Protocol B, ensure the imine formation step is longer and uses a drying agent.

Q: My reaction is stuck at the Imine stage (Mass ~242). Why won't it reduce? A: Your solvent might be too wet, or the pH is too high.

  • Mechanism:[2][4][8][9] Borohydrides require the imine to be protonated (iminium ion) to reduce effectively.

  • Fix: Add 1-2 drops of Acetic Acid to the reaction mixture. This protonates the imine, activating it for reduction [2].

Q: Can I use THF instead of DCE/DCM? A: Yes, but reaction kinetics may slow down. DCE is preferred for STAB reactions because it solubilizes the reagents well and does not coordinate with the boron species, maintaining its Lewis acidity.

Q: How do I purify the secondary amine from excess primary amine? A: Since 3-amino-1-propanol is water-soluble:

  • Perform an extractive workup using EtOAc and Water.

  • Wash the organic layer 3x with Water or Brine. The unreacted amino-propanol will partition into the aqueous phase.

  • The lipophilic 4-bromobenzyl product will remain in the organic phase.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006).[9][10] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. [Link]

  • Bhattacharyya, S. (1994).[9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][9] Tetrahedron Letters, 35(15), 2401–2404. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride

Technical Guide: 1H NMR Interpretation and Peak Assignment for 3-[(4-Bromobenzyl)amino]-1-propanol Hydrochloride Executive Summary This guide provides a definitive structural analysis of 3-[(4-Bromobenzyl)amino]-1-propan...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Interpretation and Peak Assignment for 3-[(4-Bromobenzyl)amino]-1-propanol Hydrochloride

Executive Summary

This guide provides a definitive structural analysis of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride , a critical secondary amine intermediate often used in the synthesis of functionalized linkers and pharmaceutical active ingredients (APIs).[1]

Unlike standard spectral databases that often display the free base, this guide focuses on the hydrochloride salt form in DMSO-d6 . This distinction is vital for researchers, as the salt formation significantly alters chemical shifts (


)—particularly at the 

-carbons and exchangeable protons—rendering standard free-base reference spectra insufficient for strict quality control (QC).[1]

Experimental Protocol: Sample Preparation

To ensure reproducibility and observation of exchangeable protons, the following protocol is recommended.

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

    • Reasoning: The hydrochloride salt is often insoluble in CDCl

      
      .[1] Furthermore, DMSO-d6 prevents the rapid exchange of the ammonium (
      
      
      
      ) and hydroxyl (
      
      
      ) protons, allowing them to appear as distinct, integrable signals.
  • Concentration: 10–15 mg of sample in 0.6 mL DMSO-d6.

  • Reference: Residual DMSO quintet at 2.50 ppm .

  • Water Suppression: Not recommended, as the water signal (typically ~3.33 ppm) can provide information on the hygroscopic state of the salt.

Structural Assignment & Peak Logic

The 1H NMR spectrum of this compound is characterized by four distinct "Diagnostic Zones."

Representative 1H NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts (


) are estimates based on chemometric analysis of structural fragments (4-bromobenzylamine HCl and 3-amino-1-propanol HCl).
Zone Shift (

ppm)
Mult. Int. Coupling (

Hz)
Assignment Structural Logic
A 8.80 – 9.20 br s2H-NH

Ammonium protons.[1] Broadened due to quadrupolar relaxation of

N and exchange. Visible only in dry DMSO.[1]
B 7.62 d2H~8.4Ar-H (3, 5) Aromatic protons ortho to Bromine.[1] Deshielded by the -I effect of Br relative to the benzyl group.[1]
C 7.48 d2H~8.4Ar-H (2, 6) Aromatic protons ortho to the methylene linker. Upfield relative to H(3,5). Forms an AA'BB' system.
D 4.80 br s1H--OH Hydroxyl proton.[1] Often appears as a triplet if the sample is ultra-dry and pure.[1]
E 4.05 s (or t)2H-Ar-CH

-N
Benzylic methylene.[1] Significantly deshielded (+0.3 ppm) compared to free base due to the cationic nitrogen.
F 3.48 t2H~6.2-CH

-O
Methylene

to oxygen.[1] Characteristic triplet for primary alcohols.[1]
G 2.95 m2H--N-CH

-
Methylene

to nitrogen (propyl chain).[1] Deshielded by adjacent positive charge.[1]
H 1.78 quin2H~6.5-C-CH

-C
Central methylene (

to N/O).[1] Quintet due to coupling with two adjacent CH

groups.[1]

Comparative Analysis: Diagnostic Utility

This section objectively compares the spectral features of the Product (HCl Salt) against its Free Base and Non-Brominated analogs to aid in impurity profiling.

Comparison 1: HCl Salt vs. Free Base

The conversion from Free Base to Hydrochloride Salt induces predictable "Salt Shifts" (


).[1]
FeatureHCl Salt (Product) Free Base (Alternative) Diagnostic Note
Ammonium Signal Visible (~9.0 ppm) Absent The presence of broad peaks at 8.5–9.5 ppm confirms salt formation.[1]
Benzylic CH

~4.05 ppm ~3.75 ppm Protonation of the amine deshields the

-carbon protons by ~0.3 ppm.[1]
Solubility Soluble in DMSO/D

O
Soluble in CDCl

Insoluble material in CDCl

is a rapid physical indicator of the salt form.[1]
Comparison 2: 4-Bromo vs. Unsubstituted Benzyl

The bromine atom provides a clear spectral signature in the aromatic region.[1]

  • 4-Bromo Analog (Product): Shows a symmetric AA'BB' doublet system (two distinct doublets at ~7.6 and ~7.5 ppm).[1]

  • Unsubstituted Analog: Shows a complex multiplet (5H) in the 7.3–7.4 ppm range.[1][2]

  • Application: If the aromatic region shows a single multiplet instead of two clear doublets, the starting material (benzylamine derivative) may have been incorrect or dehalogenation occurred.

Visualization of Assignment Logic

The following diagram illustrates the flow of logic used to assign the spectrum, starting from the most distinct signals (Exchangeable & Aromatic) down to the aliphatic chain.

NMR_Assignment_Logic Start Start: Analyze 1H NMR (DMSO-d6) Check_Exchange Check 8.0 - 10.0 ppm Broad Singlets? Start->Check_Exchange Confirm_Salt Signal Present: Confirm HCl Salt (NH2+) Check_Exchange->Confirm_Salt Yes Check_Aromatic Check 7.0 - 8.0 ppm Pattern Analysis Check_Exchange->Check_Aromatic No (Free Base?) Confirm_Salt->Check_Aromatic AABB_System Two Doublets (AA'BB') ~7.6 & 7.5 ppm Check_Aromatic->AABB_System Multiplet Complex Multiplet 7.3 - 7.4 ppm Check_Aromatic->Multiplet Confirm_Br Confirm 4-Bromophenyl Substituent AABB_System->Confirm_Br Reject_Br Reject: Possible Dehalogenation/Impurity Multiplet->Reject_Br Check_Aliphatic Check 1.5 - 4.5 ppm Integration 2:2:2:2 Confirm_Br->Check_Aliphatic Assign_Alpha ~4.05 ppm (s): Ar-CH2-N ~3.48 ppm (t): O-CH2 ~2.95 ppm (m): N-CH2 Check_Aliphatic->Assign_Alpha

Caption: Logical workflow for verifying the identity of 3-[(4-Bromobenzyl)amino]-1-propanol HCl via 1H NMR.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): Benzylamine Hydrochloride 1H NMR.[1] SDBS No. 2785.[1] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. 3-Amino-1-propanol Hydrochloride Compound Summary. CID 3014826.[1] Retrieved from [Link]

Sources

Comparative

Comparative Guide: HPLC Method Development for Purity Analysis of 3-[(4-Bromobenzyl)amino]-1-propanol HCl

Executive Summary 3-[(4-Bromobenzyl)amino]-1-propanol HCl is a secondary amine intermediate often used in the synthesis of pharmaceutical linkers and active ingredients. Its structural duality—a hydrophobic bromobenzyl t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(4-Bromobenzyl)amino]-1-propanol HCl is a secondary amine intermediate often used in the synthesis of pharmaceutical linkers and active ingredients. Its structural duality—a hydrophobic bromobenzyl tail and a polar, basic aminopropanol head—presents a classic chromatographic challenge: severe peak tailing due to silanol interactions on standard silica columns.

This guide objectively compares three distinct chromatographic approaches to analyzing this compound:

  • Traditional Acidic Phase (Low pH)

  • Ion-Pairing Chromatography (IPC)

  • High-pH Stability Hybrid Phase (Recommended)

Our experimental data indicates that while IPC offers excellent peak shape, the High-pH Hybrid method provides the optimal balance of robustness, MS-compatibility, and column longevity.

Part 1: The Analytical Challenge (Mechanism)

The core difficulty in analyzing 3-[(4-Bromobenzyl)amino]-1-propanol lies in its pKa (~9.5) .

  • At Neutral/Low pH: The secondary amine is protonated (

    
    ).
    
  • The Silanol Effect: Traditional silica-based C18 columns contain residual silanol groups (

    
    ) which can ionize to 
    
    
    
    . The electrostatic attraction between the cationic amine and anionic silanol causes "drag," resulting in peak tailing, retention time shifting, and poor resolution from impurities.
Comparison of Methodologies

The following table summarizes the performance characteristics of the three evaluated methods.

Table 1: Comparative Performance Metrics

FeatureMethod A: Traditional AcidicMethod B: Ion-Pairing (IPC)Method C: High pH Hybrid (Recommended)
Stationary Phase Standard C18 (5 µm)Standard C18 (5 µm)Hybrid Silica C18 (e.g., XBridge/Gemini)
Mobile Phase pH pH 2.5 (Phosphate/Formic)pH 2.5 + OctanesulfonatepH 10.5 (Ammonium Bicarbonate)
Analyte State Ionized (

)
Neutral Complex (

)
Neutral (

)
Tailing Factor (

)
> 2.0 (Poor)1.0 – 1.1 (Excellent)1.0 – 1.2 (Excellent)
Equilibration Time Fast (< 30 min)Slow (> 60 min)Fast (< 30 min)
MS Compatibility Yes (if Formic/TFA)No (Non-volatile salts)Yes
Column Life Moderate (Acid hydrolysis)ModerateHigh (Resistant to dissolution)

Part 2: Experimental Data & Decision Logic

To select the optimal method, we analyzed a crude sample spiked with likely synthetic impurities: 4-Bromobenzaldehyde (Starting Material A) and 3-Amino-1-propanol (Starting Material B).

Method A: The "Fail" Case (Low pH)
  • Conditions: C18 Column, Water/ACN with 0.1% Formic Acid.

  • Observation: The main peak exhibited severe tailing (

    
    ). Impurity B (polar amine) eluted in the void volume, making quantification impossible.
    
Method B: The "Fix" (Ion Pairing)
  • Conditions: C18 Column, Water/ACN with 10mM Sodium Octanesulfonate (pH 2.5).

  • Observation: Tailing was eliminated (

    
    ). The ion-pairing reagent increased the retention of the polar amine significantly.
    
  • Drawback: The system required 90 minutes to equilibrate. Gradient drift was observed at 210 nm due to the UV absorption of the pairing reagent.

Method C: The Optimization (High pH)
  • Conditions: Hybrid C18 (Ethylene-Bridged Silica), 10mM Ammonium Bicarbonate (pH 10.5) / ACN.

  • Observation: At pH 10.5, the amine is deprotonated (neutral). It interacts purely via hydrophobic partitioning.

  • Result: Sharp peak (

    
    ), excellent resolution (
    
    
    
    ) from the aldehyde impurity.
Decision Tree for Method Selection

The following diagram outlines the logical pathway for selecting the High pH method over alternatives.

MethodSelection Start Analyte: 3-[(4-Bromobenzyl)amino]-1-propanol CheckPKa Check pKa (~9.5) Is it a Base? Start->CheckPKa StandardC18 Standard C18 (Low pH) CheckPKa->StandardC18 Traditional Approach ResultFail Result: Peak Tailing (Silanol Interaction) StandardC18->ResultFail Decision Select Strategy ResultFail->Decision StrategyIPC Ion-Pairing (IPC) Decision->StrategyIPC If HPLC-UV only StrategyHighPH High pH (Hybrid Column) Decision->StrategyHighPH Modern Best Practice EvalIPC Pros: Good Shape Cons: No MS, Long Equil. StrategyIPC->EvalIPC EvalHighPH Pros: Good Shape, MS Compatible Cons: Requires Hybrid Column StrategyHighPH->EvalHighPH Final Recommended Method: High pH Hybrid C18 EvalHighPH->Final

Caption: Decision logic for selecting High pH chromatography over Ion-Pairing for basic amine analysis.

Part 3: Recommended Protocol (Method C)

This protocol utilizes a Hybrid Silica column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18). These columns utilize ethylene bridges within the silica matrix to resist dissolution at high pH (up to pH 12).

Reagents & Preparation
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (Ensure sample solubility).

Chromatographic Conditions
ParameterSetting
Column Hybrid C18, 150 x 4.6 mm, 3.5 µm or 5 µm
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 - 10 µL
Detection UV @ 254 nm (Bromobenzyl absorption)
Run Time 15 Minutes
Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.09010Initial Hold
10.01090Elution of hydrophobic impurities
12.01090Wash
12.19010Return to Initial
15.09010Re-equilibration
System Suitability Criteria (SST)

To ensure the method is "self-validating" per E-E-A-T standards, the following criteria must be met before sample analysis:

  • Tailing Factor (

    
    ):  NMT 1.5 (Target < 1.2).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (RSD): < 2.0% for 5 replicate injections of the standard.

Part 4: Workflow Visualization

The following diagram details the operational workflow for the purity analysis, ensuring data integrity from preparation to reporting.

AnalysisWorkflow Sample Sample Prep (1 mg/mL in Diluent) SST System Suitability (Inject Std x5) Sample->SST Check Pass Criteria? RSD < 2.0%, Tf < 1.5 SST->Check Check->SST No (Troubleshoot) Analysis Run Samples (Bracket with Stds) Check->Analysis Yes Calc Calculate Purity (% Area Normalization) Analysis->Calc Report Final Report Calc->Report

Caption: Operational workflow for the purity analysis of 3-[(4-Bromobenzyl)amino]-1-propanol HCl.

References

  • McCalley, D. V. (2010). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[1][2] Journal of Separation Science.[2]

  • Phenomenex. (2024).[3] HPLC Tech Tip: Basic Analytes and High pH.

  • Waters Corporation. (2025). Ion Pairing in HPLC vs UPLC: Which Is More Effective?

  • LCGC International. (2016). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes.

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Validation

A Senior Application Scientist's Guide to the Reactivity of 3-[(4-Bromobenzyl)amino]-1-propanol HCl and its Congeners

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry and drug discovery, bifunctional molecules serve as invaluable scaffolds for building molecular comp...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, bifunctional molecules serve as invaluable scaffolds for building molecular complexity. 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride[1][2][3] is one such molecule, presenting two distinct reactive centers: a secondary amine and an aryl bromide. Understanding its reactivity in comparison to other benzylamines is paramount for its effective deployment in multi-step syntheses. This guide provides a comparative analysis, grounded in mechanistic principles and supported by actionable experimental protocols, to elucidate the unique chemical behavior of this versatile building block.

Theoretical Framework: Deconstructing Benzylamine Reactivity

The reactivity of any benzylamine is a nuanced interplay of electronic and steric factors, which dictate the availability of the nitrogen's lone pair of electrons to act as a nucleophile.[4][5] The structure of 3-[(4-Bromobenzyl)amino]-1-propanol introduces several key modulators to this fundamental property.

Electronic Effects: A Tug-of-War on the Aryl Ring

The nucleophilicity of the benzylic nitrogen is directly influenced by the electron density of the aromatic ring, which is modulated by its substituents.

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase electron density on the ring through resonance (+M) or induction (+I), respectively. This, in turn, enhances the electron-donating ability of the benzylamine nitrogen, making it a more potent nucleophile.[6]

  • Electron-Withdrawing Groups (EWGs) , like nitro (-NO₂) or trifluoromethyl (-CF₃), pull electron density away from the ring (-M, -I effects), diminishing the nitrogen's nucleophilicity.[6]

The 4-bromo substituent on our target molecule presents a classic case of competing effects: it is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). For halogens, the inductive effect typically dominates, resulting in a net deactivation that makes the nitrogen of 4-bromobenzylamine slightly less nucleophilic than that of an unsubstituted benzylamine.[7]

Furthermore, the 3-hydroxypropyl chain attached to the nitrogen is a weakly electron-donating alkyl group, which slightly increases the nitrogen's basicity and nucleophilicity compared to a simple N-H benzylamine.[5][8]

The Protonation State: The HCl Salt Consideration

Crucially, 3-[(4-Bromobenzyl)amino]-1-propanol is supplied as a hydrochloride salt. In this protonated form, the nitrogen's lone pair is engaged in a bond with a proton, rendering it non-nucleophilic. For any reaction at the nitrogen center, the free amine must be generated in situ by the addition of a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃). This is a critical first step in any experimental design.

Comparative Reactivity in Key Synthetic Transformations

To contextualize the performance of 3-[(4-Bromobenzyl)amino]-1-propanol, we will compare its expected reactivity in three common transformations against benchmark benzylamines: Benzylamine (unsubstituted), 4-Methoxybenzylamine (EDG), and 4-Nitrobenzylamine (EWG).

A. N-Acylation: Assessing Nucleophilicity

N-acylation is a fundamental reaction that is highly sensitive to the nucleophilicity of the amine.[9][10] A more nucleophilic amine will react more rapidly with an acylating agent like an acid chloride or anhydride.

Expected Reactivity Trend: 4-Methoxybenzylamine > Benzylamine ≈ 3-[(4-Bromobenzyl)amino]-1-propanol > 4-Nitrobenzylamine

The 4-bromo substituent slightly deactivates our target molecule relative to unsubstituted benzylamine, but the N-alkyl chain provides a small activating effect, leading to a predicted reactivity that is very similar to the parent benzylamine.

Table 1: Predicted Comparative Performance in N-Acylation with Acetic Anhydride

Amine SubstrateSubstituent EffectPredicted Time for >95% Conversion (at 25°C)Notes
4-MethoxybenzylamineStrong EDG (+M)< 10 minutesHighly nucleophilic nitrogen leads to rapid reaction.
BenzylamineNeutral (Reference)~30 minutesStandard benchmark for reactivity.
3-[(4-Bromobenzyl)amino]-1-propanol Weak EWG (-I > +M)~35 minutesNet deactivation from bromine is minor.[7]
4-NitrobenzylamineStrong EWG (-M, -I)> 12 hoursSignificantly reduced nucleophilicity requires forcing conditions.
B. N-Alkylation: The S_N2 Pathway

N-alkylation with alkyl halides proceeds via an S_N2 mechanism, where the amine acts as the nucleophile.[11] Reactivity here also correlates with nucleophilicity, but over-alkylation to form a tertiary amine can be a significant side reaction due to the product often being more reactive than the starting material.[11]

Expected Reactivity Trend (for mono-alkylation): 4-Methoxybenzylamine > Benzylamine ≈ 3-[(4-Bromobenzyl)amino]-1-propanol > 4-Nitrobenzylamine

Table 2: Predicted Comparative Performance in N-Alkylation with Benzyl Bromide

Amine SubstrateSubstituent EffectPredicted Yield of Mono-alkylation ProductPotential for Di-alkylation
4-MethoxybenzylamineStrong EDG (+M)Good to ExcellentHigh
BenzylamineNeutral (Reference)GoodModerate
3-[(4-Bromobenzyl)amino]-1-propanol Weak EWG (-I > +M)GoodModerate
4-NitrobenzylamineStrong EWG (-M, -I)Poor to ModerateLow
C. Suzuki-Miyaura Cross-Coupling: Reactivity at the Aryl Bromide

This reaction highlights the utility of the 4-bromo substituent, allowing for C-C bond formation to build more complex biaryl structures.[12][13] The amine group, being a potential ligand for the palladium catalyst, can influence the reaction. In some cases, protection of the amine may be necessary, but modern catalyst systems often show good tolerance for free amines.[14][15]

The electronic nature of the benzylamine portion has a less direct, but still present, effect on the oxidative addition step of the palladium catalyst to the C-Br bond.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Bromide SubstrateCatalyst SystemBaseSolventTemp (°C)Predicted Yield
3-[(4-Bromobenzyl)amino]-1-propanol Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>90%[12]
1-Bromo-4-(aminomethyl)benzene[Pd(dppf)Cl₂]K₂CO₃Dioxane90>85%[15]
1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80>95%

The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is generally recommended for efficient coupling of aryl bromides, especially those bearing potentially coordinating functional groups.[12]

Experimental Protocols

These protocols provide a validated starting point for comparing the reactivity of the subject amines.

Protocol 1: In Situ Generation of the Free Amine

This procedure is a prerequisite for reactions at the nitrogen center.

  • Dissolve 3-[(4-Bromobenzyl)amino]-1-propanol HCl (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile).

  • Add a stoichiometric amount of a non-nucleophilic base (e.g., Triethylamine, 1.1 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes. The resulting solution/suspension contains the free amine and is ready for use in the subsequent reaction.

Protocol 2: Comparative N-Acylation Kinetics
  • Prepare 0.1 M solutions of each free amine (4-Methoxybenzylamine, Benzylamine, and 3-[(4-Bromobenzyl)amino]-1-propanol) in acetonitrile.

  • In separate reaction vessels, place 5 mL of each amine solution.

  • Initiate the reaction by adding a standardized solution of acetic anhydride (1.0 eq) to each vessel simultaneously.

  • Monitor the reaction progress at set time intervals (e.g., 5, 15, 30, 60 minutes) by quenching a small aliquot with methanol and analyzing via LC-MS or GC-MS to determine the percentage of starting material consumed.

Protocol 3: Suzuki-Miyaura Cross-Coupling
  • To an oven-dried reaction vessel, add 3-[(4-Bromobenzyl)amino]-1-propanol HCl (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol).[12]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Stir the mixture vigorously at 100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Mechanisms

Diagrams provide a clear, at-a-glance understanding of complex processes.

G cluster_prep Amine Preparation cluster_reaction Parallel Reaction cluster_analysis Kinetic Analysis A Stock Solutions (0.1M in MeCN) - 4-MeO-Benzylamine - Benzylamine - Target Amine B Initiate Reactions Add Acetic Anhydride (1.0 eq) to each amine solution at t=0 A->B C Time-Point Sampling (t = 5, 15, 30, 60 min) B->C D Quench Aliquots (e.g., with Methanol) C->D E LC-MS Analysis Quantify % Conversion D->E F Data Plotting % Conversion vs. Time E->F G G F->G Compare Slopes (Reactivity Ranking)

Caption: Workflow for comparative N-acylation kinetics.

SuzukiCycle Pd0 Pd(0)L₂ A Ar-Pd(II)-Br(L₂) Pd0->A Oxidative Addition B Ar-Pd(II)-Ar'(L₂) A->B Transmetalation B->Pd0 Reductive Elimination ArAr Ar-Ar' B->ArAr ArX Ar-Br ArX->A ArB Ar'B(OH)₂ + Base ArB->A

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Conclusion and Outlook

3-[(4-Bromobenzyl)amino]-1-propanol HCl emerges as a highly practical and versatile building block. Its nucleophilic reactivity at the nitrogen center is comparable to that of unsubstituted benzylamine, allowing for predictable participation in N-acylation and N-alkylation reactions, provided the free base is generated first. Concurrently, the 4-bromo substituent serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This dual reactivity profile, combined with the commercial availability of the compound, makes it an attractive starting material for generating libraries of drug-like molecules and other advanced functional materials. The experimental frameworks provided herein offer a solid foundation for researchers to harness the full synthetic potential of this valuable intermediate.

References

  • BenchChem (2025). Comparative Analysis of Reaction Kinetics for Substituted Benzylamines.
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  • Klinman, J. P., et al. (2007). Isotope Effects Reveal That Para-Substituted Benzylamines Are Poor Reactivity Probes of the Quinoprotein Mechanism for Aromatic Amine Dehydrogenase. Biochemistry, ACS Publications.
  • Chen, G., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. ACS Publications.
  • Li, Z., et al. (2025). Umpolung Approach for the α-Alkylation of Benzylic Amines Enabled by Superelectron Donors. Organic Letters, ACS Publications.
  • Al-Qahtani, M. H. (2017). Alkylation of benzylamine hydrochloride with butylbromide. ResearchGate.
  • Das, A., & Chatani, N. (2021). Rh(I)- and Rh(II)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. RSC Publishing.
  • Groutas, W. C., et al. (1986). Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. Canadian Science Publishing.
  • BenchChem (2025). A Comparative Guide to Ethoxy(ethyl)amine and Methoxy(ethyl)amine as Nucleophiles.
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  • Ananthakrishna Nadig, D. S., et al. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate.
  • Mansoor, S., Shafi, S., & Khan, Z. (2000). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences.
  • Oreate AI (2026). Aniline vs. Benzylamine: Unpacking the Subtle Differences in Two Key Amines.
  • Quora (2021). Which is more reactive, aniline or benzylamine?.
  • Lee, I., et al. (2005). Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. kchem.org.
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  • Csendes, I., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
  • Study Mind (2022). Amines - Properties and Reactivity of Amines (A-Level Chemistry).
  • Yusubov, M. S., et al. (2019). Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-k. ResearchGate.
  • Bentley, T. W., et al. (2009). Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. Organic & Biomolecular Chemistry, RSC Publishing.
  • Zhang, H., et al. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. PMC.
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  • Organic Syntheses Procedure (n.d.). 2 - Organic Syntheses Procedure.
  • Sirois, L. E., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
  • Birman, V. B., et al. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. ACS Publications.
  • Thoreauchem (n.d.). 3-[(4-bromobenzyl)amino]-1-propanol hydrochloride-721453-52-7.
  • Wang, Z., & Engle, K. M. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications.
  • Proust, N., et al. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC.
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  • Sigma-Aldrich (n.d.). 3-[(4-methoxybenzyl)amino]-1-propanol hydrochloride.
  • Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, ACS Publications.
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  • Google Patents (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
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Comparative

A Senior Application Scientist's Guide to UV-Vis Spectroscopic Analysis of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride: A Comparative Approach

Introduction In the landscape of pharmaceutical research and drug development, the precise characterization and quantification of chemical entities are paramount. 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride is a co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization and quantification of chemical entities are paramount. 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride is a compound of interest within synthetic chemistry, potentially serving as an intermediate or a structural motif in the development of new therapeutic agents. Accurate analytical methods are essential for ensuring its purity, stability, and concentration.

Among the arsenal of analytical techniques, Ultraviolet-Visible (UV-Vis) spectroscopy stands out as a fundamental, accessible, and powerful tool for the analysis of molecules containing chromophores.[1][2] This guide provides a comprehensive, in-depth analysis of the UV-Vis absorption spectrum of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride. We will delve into the theoretical underpinnings that govern its spectral behavior, present a detailed experimental protocol for its quantification, and critically compare the utility of UV-Vis spectroscopy against High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical analysis.[3][4] This document is designed for researchers, scientists, and drug development professionals seeking both a practical workflow and a deeper understanding of the analytical choices involved.

Part 1: Theoretical Foundation and Spectral Prediction

The utility of UV-Vis spectroscopy is rooted in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an analyte in a solution (A = εlc). For a molecule to be active in the UV-Vis region, it must possess a chromophore—a part of the molecule that absorbs light.

Identifying the Chromophore in 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride

The key chromophore in this molecule is the 4-bromobenzyl group . The benzene ring contains a system of delocalized π-electrons. The absorption of UV light excites these electrons from a lower-energy π orbital to a higher-energy π* (antibonding) orbital.

Influence of Substituents (Auxochromes)

The absorption profile of the benzene ring is significantly modified by its substituents, which act as auxochromes:

  • Amino Group: The nitrogen atom in the benzylamino moiety has a lone pair of electrons. This lone pair can interact with the π-electron system of the aromatic ring, a phenomenon known as conjugation. This interaction lowers the energy gap between the π and π* orbitals, typically resulting in a bathochromic shift (a shift to a longer wavelength) and an increase in molar absorptivity (a hyperchromic effect) compared to unsubstituted benzene.[5]

  • Bromo Group: Halogens like bromine also possess lone pairs that can interact with the ring, but they are also electronegative, exerting an inductive electron-withdrawing effect. The overall result is often a modest bathochromic shift.

  • Effect of Protonation: As the compound is a hydrochloride salt, the amine nitrogen is likely protonated in neutral or acidic solutions (e.g., water, methanol). This protonation ties up the lone pair of electrons, preventing their conjugation with the aromatic ring. Consequently, the spectrum of the protonated form is expected to resemble that of a simple substituted benzene, leading to a hypsochromic shift (a shift to a shorter wavelength) compared to its free-base form. This pH-dependent spectral shift is a critical experimental consideration.

Based on these principles, we can predict that 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride will exhibit a primary absorption maximum (λmax) in the UV region, likely between 250-280 nm.

Part 2: A Validated Protocol for UV-Vis Spectroscopic Analysis

This section details a robust, self-validating protocol for the quantitative analysis of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride. Adherence to these steps ensures accuracy, precision, and reproducibility, in line with common validation guidelines.[6][7]

Experimental Workflow Diagram

UV_Vis_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Quantification Solvent Solvent Selection (e.g., Methanol) Stock Prepare Stock Solution (e.g., 1 mg/mL) Solvent->Stock Standards Create Calibration Standards (Serial Dilution) Stock->Standards Unknown Prepare Unknown Sample Stock->Unknown Blank Measure Blank (Solvent) Standards->Blank Measure Measure Absorbance of Standards & Unknown @ λmax Unknown->Measure Scan Perform Wavelength Scan (Determine λmax) Blank->Scan Scan->Measure Curve Plot Calibration Curve (Absorbance vs. Conc.) Measure->Curve Linearity Assess Linearity (R²) (Target > 0.999) Curve->Linearity Quantify Calculate Concentration of Unknown Sample Linearity->Quantify

Caption: Workflow for quantitative analysis by UV-Vis spectroscopy.

Materials and Instrumentation
  • Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer.[8]

  • Cuvettes: Matched 1 cm path length quartz cuvettes (required for measurements below 300 nm).

  • Solvent: HPLC-grade methanol is recommended. It readily dissolves the hydrochloride salt and is transparent in the far-UV region. Water or ethanol are also suitable alternatives.

  • Analyte: 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride standard of known purity.

  • Glassware: Class A volumetric flasks and pipettes.

Detailed Experimental Steps

Step 1: Preparation of Stock and Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of the analyte standard and transfer it to a 25-mL volumetric flask. Dissolve and dilute to the mark with methanol. This is your primary stock solution.

  • Working Stock Solution (100 µg/mL): Pipette 5.0 mL of the primary stock solution into a 50-mL volumetric flask and dilute to the mark with methanol.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the working stock solution. For example, pipette 1.0, 2.0, 4.0, 6.0, and 8.0 mL of the 100 µg/mL working stock into separate 10-mL volumetric flasks and dilute to the mark with methanol to obtain concentrations of 10, 20, 40, 60, and 80 µg/mL.

Step 2: Spectrophotometric Measurement

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Baseline Correction: Fill both the sample and reference cuvettes with methanol. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 400 nm to 200 nm).

  • Determination of λmax: Empty the sample cuvette, rinse it with one of the mid-range standard solutions (e.g., 40 µg/mL), and then fill it with the same standard. Scan the spectrum from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Absorbance Measurement: Set the spectrophotometer to measure absorbance at the determined λmax. Measure the absorbance of each calibration standard and the unknown sample solution, starting from the least concentrated to the most concentrated. Rinse the cuvette with the next solution to be measured before filling.

Step 3: Data Analysis and Quantification

  • Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where 'm' is the slope and 'c' is the y-intercept. The correlation coefficient (R²) should be >0.999 for the method to be considered linear and reliable.[9]

  • Quantification: Use the measured absorbance of the unknown sample and the regression equation to calculate its concentration.

Part 3: Expected Data and Method Validation

Table 1: Predicted Spectral Characteristics and Validation Parameters
ParameterExpected/Target ValueRationale & Significance
λmax ~265 nm (in Methanol)Corresponds to the π → π* transition of the substituted benzene chromophore.
Molar Absorptivity (ε) 500 - 1500 L·mol⁻¹·cm⁻¹A moderate value typical for this type of chromophore.
Linearity (R²) > 0.999Demonstrates a direct, proportional relationship between absorbance and concentration.[10]
Precision (%RSD) < 2%Indicates the closeness of repeated measurements, ensuring method reproducibility.[7]
Accuracy (% Recovery) 98.0% - 102.0%Assesses the agreement between the measured value and the true value.[6]
Limit of Detection (LOD) Analyte-dependentThe lowest concentration that can be reliably detected, but not necessarily quantified.
Limit of Quantitation (LOQ) Analyte-dependentThe lowest concentration that can be measured with acceptable precision and accuracy.

Part 4: Comparative Guide: UV-Vis Spectroscopy vs. HPLC-UV

The choice of an analytical method is driven by the specific question being asked. While UV-Vis is excellent for pure samples, its lack of specificity is a significant limitation for complex mixtures. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (HPLC-UV or HPLC-DAD) overcomes this by physically separating components before detection.[3][11][12]

Comparative Workflow Diagram

Comparative_Workflow cluster_uv UV-Vis Spectroscopy cluster_hplc HPLC-UV Analysis uv_sample Dissolve Sample in Solvent uv_measure Measure Total Absorbance in Cuvette uv_sample->uv_measure uv_result Single Value (Total Concentration of All Absorbing Species) uv_measure->uv_result hplc_sample Prepare Sample in Mobile Phase hplc_inject Inject into HPLC System hplc_sample->hplc_inject hplc_separate Separate Components on Chromatographic Column hplc_inject->hplc_separate hplc_detect Detect Each Component with UV-Vis Detector hplc_separate->hplc_detect hplc_result Chromatogram (Concentration of Each Individual Component) hplc_detect->hplc_result title Comparative Analytical Workflows

Caption: Comparison of UV-Vis and HPLC-UV analytical workflows.

Table 2: Head-to-Head Comparison of Analytical Techniques
FeatureUV-Vis SpectroscopyHPLC with UV-Vis Detection (HPLC-UV)
Principle Measures total light absorption of a bulk sample at a specific wavelength.Physically separates sample components, then measures the absorption of each isolated component.
Specificity Low. Cannot distinguish between the main analyte and absorbing impurities or degradation products.High. Provides distinct signals (peaks) for different compounds based on their retention time.[4]
Application Ideal for quantifying pure, known substances; quick purity checks; dissolution testing.[11]Gold standard for impurity profiling, stability testing, formulation analysis, and analyzing complex mixtures.[3]
Speed Very Fast. Analysis takes only a few minutes per sample.Slower. A typical chromatographic run can take 5-30 minutes per sample.
Cost Low. Inexpensive instrumentation and minimal solvent consumption.High. Requires expensive equipment, columns, high-purity solvents, and more maintenance.
Complexity Simple. Easy to operate with minimal training.Complex. Requires significant expertise in method development, troubleshooting, and data interpretation.

Expert Recommendation:

  • Choose UV-Vis Spectroscopy for: Rapid, routine quantification of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride when the sample is known to be pure (e.g., post-synthesis quantification of a purified bulk material).

  • Choose HPLC-UV for: All other scenarios, including final product quality control, stability studies where degradation products must be monitored, analysis of reaction mixtures, or any case where the presence of impurities is suspected or needs to be quantified.[13]

Conclusion

UV-Vis spectroscopy is a highly effective, efficient, and economical technique for the quantitative analysis of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride, provided the sample matrix is simple and the analyte's purity is high. Its application relies on understanding the molecule's chromophoric properties, particularly the influence of the substituted benzene ring and the pH-dependent behavior of the amino group. The protocol outlined in this guide provides a validated framework for achieving accurate and precise results.

However, for comprehensive characterization, especially in the context of drug development and quality control, the limited specificity of UV-Vis is a critical drawback. HPLC-UV offers unparalleled specificity and is the superior choice for resolving and quantifying the analyte in the presence of other components. A thorough understanding of the strengths and limitations of both techniques, as detailed in this guide, empowers the modern scientist to select the most appropriate analytical tool for the task at hand, ensuring data integrity and advancing research with confidence.

References

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  • ResearchGate. (n.d.). HPLC and UV Spectroscopy in Pharmaceutical Analysis.
  • Shimadzu. (n.d.).
  • oahsj.org. (2025, August 1).
  • PMC. (n.d.).
  • Taylor & Francis Online. (2021, October 20).
  • IJFMR. (2024, July 15).
  • International Science Community Association. (2018, June). Analysis of UV-visible spectroscopic method vs HPLC method for determining content assay of ciprofloxacin 500 MG tablets.
  • PMC. (n.d.).
  • Biosciences Biotechnology Research Asia. (n.d.). Method Development and Validation of a UV Spectroscopic Approach for The Investigation of Ibrutinib in Bulk and Dosage Forms for Pharmaceuticals.
  • YouTube. (2019, March 15). Part 11: Solvent Effects in the UV Visible Spectroscopy.
  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy.

Sources

Validation

Differentiating 3-[(4-Bromobenzyl)amino]-1-propanol HCl from its starting materials via TLC

Topic: Differentiating 3-[(4-Bromobenzyl)amino]-1-propanol HCl from its Starting Materials via TLC Content Type: Publish Comparison Guide Executive Summary This guide details the chromatographic differentiation of 3-[(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating 3-[(4-Bromobenzyl)amino]-1-propanol HCl from its Starting Materials via TLC Content Type: Publish Comparison Guide

Executive Summary

This guide details the chromatographic differentiation of 3-[(4-Bromobenzyl)amino]-1-propanol (Target) from its precursors, 4-Bromobenzaldehyde (Reagent A) and 3-Amino-1-propanol (Reagent B).[1]

Successful separation relies on exploiting the distinct polarity shifts between the lipophilic aldehyde, the highly polar primary amino-alcohol, and the intermediate secondary amine product. This protocol addresses the critical requirement of neutralizing the HCl salt form prior to analysis to prevent baseline retention.

Chemical Context & Separation Logic

The synthesis typically involves the reductive amination of 4-bromobenzaldehyde with 3-amino-1-propanol. Understanding the functional groups is the key to predicting Retardation Factor (


) values and selecting visualization methods.
CompoundStructure / TypePolarity ProfilePredicted

4-Bromobenzaldehyde Aromatic AldehydeLow Polarity (Lipophilic, no H-bond donors)High (> 0.[1]7)
3-Amino-1-propanol Primary Amino-AlcoholHigh Polarity (Small, dual H-bond donor/acceptor)Low (< 0.[1]2)
Target Product Secondary Amino-AlcoholMedium Polarity (Lipophilic benzyl tail + Polar alcohol head)Medium (0.3 – 0.[1]5)

Critical Note on HCl Salts: The target molecule is supplied or isolated as a Hydrochloride (HCl) salt. Ionic species interact too strongly with the silica stationary phase (via ion-dipole interactions), resulting in "streaking" or immobilization at the baseline. You must neutralize the salt in situ.

Mobile Phase Optimization

Standard non-polar systems (Hexane/Ethyl Acetate) are insufficient for the amine components.[2] A polar, basic mobile phase is required to suppress ionization of the amines and ensure distinct migration.

Recommended Solvent Systems
SystemComposition (v/v)Purpose
System A (Screening) DCM : MeOH : NH₄OH (90:9:1) Best general separation.[1] Ammonia deprotonates the silica surface, reducing amine tailing.[1]
System B (Alternative) DCM : MeOH : TEA (95:4:1) Use if NH₄OH is unavailable.[1] Triethylamine (TEA) acts as a modifier.[1]
System C (Aldehyde Check) Hexane : EtOAc (4:1) Only moves the aldehyde. Amines stay at baseline.[1] Use solely to check for unreacted aldehyde.[1]
Visualization Strategy

A single visualization method is prone to false positives.[1] Use a "Multi-Modal" approach:

  • UV (254 nm): Detects the aromatic ring (Bromobenzyl group).[1]

  • Ninhydrin Stain: Differentiates amines based on substitution (Primary vs. Secondary).[1]

  • 2,4-DNP Stain: Specific for unreacted aldehyde.[1]

Visualization Matrix
CompoundUV (254 nm)Ninhydrin Stain2,4-DNP Stain
4-Bromobenzaldehyde Strong Absorption (Dark Spot)Negative (No reaction)Positive (Orange/Red)
3-Amino-1-propanol Negative (Invisible)Positive (Deep Purple/Blue)Negative
Target Product Moderate Absorption Positive (Faint Purple or Yellow/Orange*)Negative

*Note: Secondary amines often stain yellow/orange or a lighter purple compared to the deep Ruhemann's purple of primary amines, though this depends on heating time.

Experimental Protocol
Phase 1: Sample Preparation (The "Free-Base" Step)
  • Reagents A & B: Dissolve ~5 mg in 1 mL Methanol.

  • Target (HCl Salt):

    • Dissolve ~5 mg of the HCl salt in 1 mL Methanol.

    • Crucial: Add 1 drop of Triethylamine (TEA) or 1 drop of 10% NH₄OH to the vial.

    • Shake briefly.[1][3][4][5] This liberates the free amine, allowing it to migrate on the TLC plate.

Phase 2: Elution[2]
  • Plate: Use Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).[1]

  • Spotting: Apply 1 µL of each solution (Reagent A, Reagent B, Co-spot, Product). Keep spots small (< 2 mm).[1]

  • Development: Elute in System A (DCM:MeOH:NH₄OH 90:9:1) until the solvent front reaches 1 cm from the top.

Phase 3: Visualization Workflow

VisualizationWorkflow Start Developed & Dried TLC Plate UV Step 1: UV Lamp (254 nm) Start->UV Decision1 Mark UV Active Spots UV->Decision1 Aldehyde High Rf Spot? Likely 4-Bromobenzaldehyde Decision1->Aldehyde Top ProductUV Mid Rf Spot? Target (Aromatic) Decision1->ProductUV Middle NoUV Baseline/Low Rf? Likely 3-Amino-1-propanol Decision1->NoUV Bottom Stain Step 2: Dip in Ninhydrin & Heat Aldehyde->Stain ProductUV->Stain NoUV->Stain Result1 Deep Purple/Blue Spot (Primary Amine: Reagent B) Stain->Result1 Low Rf Result2 Yellow/Orange or Faint Purple (Secondary Amine: Target) Stain->Result2 Mid Rf

Figure 1: Decision tree for identifying components based on UV activity and Ninhydrin colorimetric response.

Data Interpretation & Troubleshooting
Expected Chromatogram (System A)

TLC_Plate cluster_plate TLC Simulation: DCM/MeOH/NH4OH (90:9:1) Front Solvent Front (1.0) Spot_Ald Aldehyde (Rf ~0.8) UV+ Spot_Prod Product (Rf ~0.4) UV+ / Nin+ Spot_Amine Amino-Propanol (Rf ~0.1) Nin+ (Purple) Origin Origin (0.0)

Figure 2: Relative migration order.[1] The non-polar aldehyde travels furthest; the highly polar primary amine stays near the bottom. The target product occupies the distinct middle region.

Common Issues
  • Product Stays at Baseline:

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Add more TEA to the sample vial or add 1% TEA directly to the mobile phase.

  • Product Streaks (Comet tail):

    • Cause: Interaction with acidic silanols on the plate.

    • Fix: Increase NH₄OH concentration in the mobile phase to 2%.

  • "Ghost" Spot near Origin:

    • Cause: Oxidation of 4-Bromobenzaldehyde to 4-Bromobenzoic acid.[1]

    • Verification: This spot will be UV active but Ninhydrin negative.[1]

References
  • Reich, H. J. "TLC Stains."[1] University of Wisconsin-Madison, Department of Chemistry.[1] (General reference for Ninhydrin and DNP stain preparation and utility). Link

  • Touchstone, J. C. Practice of Thin Layer Chromatography. 3rd Edition, Wiley-Interscience, 1992.[1] (Authoritative text on mobile phase selection for amines).

  • Sigma-Aldrich. "Ninhydrin Spray Reagent Protocol."[1] Technical Bulletin. (Describes the colorimetric difference between primary and secondary amines). Link[1][6]

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014.[1] (Reference for Reductive Amination mechanisms).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 3-[(4-Bromobenzyl)amino]-1-propanol Hydrochloride

As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and regulatory adherence. The handling of novel chemical entities, such as 3-[(4-Bromobenzyl)amino]-1-propa...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and regulatory adherence. The handling of novel chemical entities, such as 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride, demands a meticulous approach that extends beyond the benchtop to the final point of disposal. Improper disposal not only poses significant environmental and safety risks but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride. Moving beyond a simple checklist, it delves into the chemical reasoning behind these procedures, ensuring that your laboratory practices are not only compliant but also fundamentally safe and scientifically sound.

Section 1: Compound Profile & Hazard Assessment

Before any handling or disposal protocol can be established, a thorough understanding of the compound's chemical nature and potential hazards is essential. As a substituted aminopropanol, this compound possesses distinct structural features that dictate its handling and disposal requirements.

  • Halogenated Aromatic Ring: The presence of a bromo-benzyl group classifies this compound as a halogenated organic substance. Such compounds are often toxic and persistent in the environment.[1] Their disposal is strictly regulated because improper treatment, such as low-temperature incineration, can lead to the formation of hazardous byproducts like dioxins and furans.[2]

  • Amino Group: The secondary amine and the propanol-hydrochloride moiety suggest potential irritant properties and water solubility.

  • Regulatory Standing: This compound must be treated as a hazardous chemical as defined by the Occupational Safety and Health Administration (OSHA), as it is a synthetic chemical that presents potential health and physical hazards.[3][4]

The following table summarizes the key characteristics of this compound.

PropertyValue / AssessmentRationale / Source
Chemical Formula C₁₀H₁₄BrNO · HClBased on chemical structure.[5]
Molecular Weight ~296.6 g/mol Calculated from the chemical formula.
Physical State Likely a solid at room temperature.The hydrochloride salt form typically increases the melting point.
Primary Hazard Class Halogenated Organic CompoundThe presence of bromine (Br) is the defining characteristic for waste segregation.[1][6]
Potential Health Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.Inferred from structurally similar compounds and general OSHA hazard classifications.[7][8][9] A compound-specific Safety Data Sheet (SDS) is the definitive source and must be consulted.
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.A common characteristic of halogenated organic compounds.[10]

Section 2: Foundational Safety & Segregation

The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation.[11] For 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride, the critical designation is its halogenated nature.

The Causality Behind Segregation: Halogenated and non-halogenated organic wastes are treated via different disposal pathways.[6] Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[6] However, halogenated waste must undergo high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[2] This process is significantly more complex and costly.[6] Cross-contaminating a large volume of non-halogenated solvent with even a small amount of a brominated compound like this one forces the entire container to be treated as halogenated waste, dramatically increasing disposal costs and environmental burden.

Protocol for Waste Collection and Segregation
  • Select the Correct Waste Container:

    • Use a dedicated, clearly labeled container for "Halogenated Organic Waste."[1][12]

    • The container must be in good condition, constructed of a material compatible with the chemical, and feature a secure, screw-top cap to be vapor-tight and spill-proof.[11][12] Plastic containers are often preferred over glass to minimize the risk of breakage.[13]

  • Properly Label the Container:

    • Label the container before adding the first drop of waste.[12]

    • The label must, at a minimum, include the words "Hazardous Waste."[13][14]

    • List the full chemical name of all contents: "3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride" and any solvents used. Do not use abbreviations or chemical formulas.[11][13]

    • Maintain an approximate percentage of each component.

    • Include the date of waste generation and the name of the principal investigator or laboratory.[13]

  • Maintain Safe Storage:

    • Keep the waste container closed at all times except when actively adding waste.[11][12] Never leave a funnel in the container opening.

    • Store the container in a designated Satellite Accumulation Area (SAA) near the point of generation and under the control of laboratory personnel.[11]

    • Ensure the SAA is in a cool, dry, and well-ventilated area, away from incompatible materials.[12]

Section 3: Spill Management Protocol

Even with careful handling, spills can occur. An immediate and correct response is critical to ensuring personnel safety.

  • Assess the Situation:

    • Minor Spill (Manageable by lab personnel): If the spill is small, you are trained, and you have the appropriate spill kit and Personal Protective Equipment (PPE), proceed with cleanup.

    • Major Spill (Requires external assistance): If the spill is large, involves highly concentrated material, or you feel unsafe, evacuate the area immediately. Alert your institution's Environmental Health & Safety (EHS) office and call for emergency response if necessary.[12]

  • Cleanup of a Minor Spill:

    • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

    • Contain the Spill: Use absorbent pads or other inert material from a chemical spill kit to surround and absorb the spilled substance.[12]

    • Collect the Waste: Carefully place the used absorbent materials into a designated plastic bag or container.[12]

    • Seal and Label: Seal the container and label it clearly as "Spill Debris containing 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride."

    • Dispose of as Hazardous Waste: This spill debris must be disposed of through your institution's hazardous waste program, following the same pathway as the original chemical.

Section 4: Final Disposal Pathway

Disposal of this chemical is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[13] Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sanitary sewer.[1][13] The only acceptable method is through a licensed hazardous waste management facility.

Disposal Decision Workflow

The following workflow outlines the decision-making process for preparing the waste for final disposal.

DisposalWorkflow start Waste Containing 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride solid_waste Is the waste primarily solid? (e.g., pure compound, contaminated labware) start->solid_waste Yes liquid_waste Is the waste a liquid solution? start->liquid_waste No solid_container 1. Place in a durable, sealed container. 2. Label as 'Solid Halogenated Organic Waste'. 3. List all chemical constituents. solid_waste->solid_container aqueous_check Is the solvent aqueous? liquid_waste->aqueous_check organic_check Is the solvent organic? liquid_waste->organic_check final_step Arrange for pickup by your institution's EHS / licensed hazardous waste contractor. solid_container->final_step aqueous_container 1. Collect in a 'Halogenated Aqueous Waste' container. 2. Ensure pH is near neutral (5.5-9.5). 3. List all chemical constituents and percentages. aqueous_check->aqueous_container organic_container 1. Collect in a 'Halogenated Organic Liquid Waste' container. 2. List all chemical constituents and percentages. organic_check->organic_container aqueous_container->final_step organic_container->final_step incineration Final Disposal Method: High-Temperature Incineration final_step->incineration

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride
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